5-Bromo-2-isopropoxypyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-propan-2-yloxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-5(2)11-7-9-3-6(8)4-10-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBHDGQMLLXGDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557876 | |
| Record name | 5-Bromo-2-[(propan-2-yl)oxy]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121487-12-5 | |
| Record name | 5-Bromo-2-[(propan-2-yl)oxy]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromo-2-isopropoxypyrimidine chemical properties
An In-depth Technical Guide to 5-Bromo-2-isopropoxypyrimidine: Chemical Properties and Applications
For researchers, scientists, and professionals in drug development, this compound is a key heterocyclic building block. Its strategic combination of a pyrimidine core, a reactive bromine atom, and an isopropoxy group makes it a valuable intermediate in the synthesis of complex organic molecules, particularly for pharmaceutical applications. This guide provides a comprehensive overview of its chemical properties, reactivity, and methodologies for its use in synthetic chemistry.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 121487-12-5 | [1][2] |
| Molecular Formula | C₇H₉BrN₂O | [1][2] |
| Molecular Weight | 217.06 g/mol | [1][2] |
| Purity | Typically ≥99% | |
| Storage Temperature | -20°C | [1][2] |
Synthesis and Reactivity
Synthesis:
This compound is typically synthesized from precursor molecules such as 5-bromo-2-hydroxypyrimidine or 5-bromo-2-chloropyrimidine. The isopropoxy group can be introduced via a nucleophilic substitution reaction.
Reactivity:
The chemical reactivity of this compound is dominated by the bromine atom at the C5 position of the pyrimidine ring. This position is highly susceptible to palladium-catalyzed cross-coupling reactions, making it an excellent scaffold for introducing a wide variety of substituents. The electron-deficient nature of the pyrimidine ring facilitates these transformations.
Key reactions include:
-
Suzuki Coupling: Reaction with boronic acids to form C-C bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
-
Stille Coupling: Reaction with organostannanes for C-C bond formation.
-
Buchwald-Hartwig Amination: Formation of C-N bonds with amines.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in synthesis. Below are generalized protocols for its synthesis and a common cross-coupling reaction.
Synthesis of this compound from 5-Bromo-2-chloropyrimidine
This protocol describes a nucleophilic aromatic substitution (SNAr) to introduce the isopropoxy group.
-
Materials: 5-Bromo-2-chloropyrimidine, sodium isopropoxide, isopropanol (as solvent), round-bottom flask, magnetic stirrer, condenser.
-
Procedure:
-
To a solution of sodium isopropoxide in isopropanol, add 5-Bromo-2-chloropyrimidine (1.0 equivalent) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
-
General Protocol for Suzuki Cross-Coupling
This protocol outlines the palladium-catalyzed Suzuki coupling to form a C-C bond at the C5 position.
-
Materials: this compound, an aryl or alkyl boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents), and an anhydrous, degassed solvent (e.g., dioxane or toluene).
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), the boronic acid, the palladium catalyst, and the base.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture with stirring to a temperature of 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Applications in Drug Development
Halogenated pyrimidines are valuable intermediates in the synthesis of a wide range of pharmaceutical agents.[3] this compound serves as a key building block for creating diverse molecular libraries for drug discovery. The pyrimidine core is a common feature in molecules with biological activity, including antiviral and anticancer properties.[4] The ability to selectively functionalize the C5 position allows for the systematic exploration of structure-activity relationships (SAR) in the development of new therapeutic candidates.
References
An In-Depth Technical Guide to 5-Bromo-2-isopropoxypyrimidine
CAS Number: 121487-12-5
This technical guide provides a comprehensive overview of 5-Bromo-2-isopropoxypyrimidine, a halogenated pyrimidine derivative of interest to researchers and professionals in drug discovery and medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this guide presents a combination of confirmed properties, inferred synthetic methodologies based on analogous structures, and general applications of the broader class of 5-bromopyrimidines.
Core Compound Properties
This compound is a substituted pyrimidine ring, a scaffold that is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds, including anticancer and antiviral agents.[1][2] The presence of a bromine atom at the 5-position and an isopropoxy group at the 2-position provides two distinct sites for further chemical modification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 121487-12-5 | [3] |
| Molecular Formula | C₇H₉BrN₂O | [3] |
| Molecular Weight | 217.06 g/mol | [3] |
| Purity | Typically >99% (Highly Purified Grade) | [4] |
| Storage Temperature | -20°C | [3] |
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
The proposed synthesis starts from the commercially available 5-bromo-2-chloropyrimidine. The chloro group at the 2-position is highly susceptible to nucleophilic displacement by alkoxides.
Caption: Proposed synthetic pathway for this compound.
General Experimental Protocol for Synthesis
This protocol is a general guideline based on standard procedures for SNAr reactions on chloropyrimidines.
-
Reagent Preparation : Prepare a solution of sodium isopropoxide by cautiously adding sodium metal (1.1 equivalents) to anhydrous isopropanol under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup : In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromo-2-chloropyrimidine (1.0 equivalent) in anhydrous isopropanol.
-
Reaction Execution : Slowly add the freshly prepared sodium isopropoxide solution to the solution of 5-bromo-2-chloropyrimidine at room temperature. After the addition is complete, heat the reaction mixture to reflux.
-
Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up : Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extraction : Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is dictated by its two functional groups, making it a valuable building block in the synthesis of more complex molecules.
Key Reactions
-
Palladium-Catalyzed Cross-Coupling Reactions : The C5-bromo position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings.[5] This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkynyl, and amino groups.
-
Lithiation and Subsequent Electrophilic Quench : The bromine atom can be exchanged with lithium using an organolithium reagent (e.g., n-butyllithium) at low temperatures. The resulting lithiated pyrimidine can then react with various electrophiles.
Caption: Key reaction pathways for the functionalization of this compound.
Potential Applications in Medicinal Chemistry
Pyrimidine derivatives are integral to the development of a wide range of therapeutic agents. While specific biological activities for this compound are not documented, its structural motifs suggest potential applications in:
-
Kinase Inhibitors : The pyrimidine core is a common feature in many kinase inhibitors used in cancer therapy.[2]
-
Antiviral Agents : Nucleoside analogs containing a pyrimidine base are a cornerstone of antiviral drug discovery.[2]
-
Central Nervous System (CNS) Agents : Substituted pyrimidines have been explored for their activity on various CNS targets.
Spectroscopic and Analytical Characterization
Detailed experimental spectroscopic data for this compound is not widely published. The following are predicted data and general protocols for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR : The spectrum is expected to show a singlet for the two equivalent pyrimidine protons, a septet for the methine proton of the isopropoxy group, and a doublet for the six equivalent methyl protons of the isopropoxy group.
-
13C NMR : The spectrum should display distinct signals for the carbon atoms of the pyrimidine ring and the isopropoxy group.
General Protocol for NMR Sample Preparation :
-
Weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[6]
Mass Spectrometry (MS)
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (79Br and 81Br in an approximate 1:1 ratio).
General Protocol for MS Analysis :
-
Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).
Safety and Handling
For research use only. Not for use in human, therapeutic, or diagnostic applications.[3]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area at -20°C.[3]
-
Personal Protective Equipment (PPE) : Wear appropriate protective clothing, gloves, and eye/face protection.
-
Handling : Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes.
This guide provides a foundational understanding of this compound, highlighting its potential as a versatile building block in synthetic and medicinal chemistry. Further experimental investigation is required to fully elucidate its properties and applications.
References
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-isopropoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 5-Bromo-2-isopropoxypyrimidine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of the key intermediate, 5-Bromo-2-chloropyrimidine, followed by a nucleophilic aromatic substitution to yield the final product. This document includes detailed experimental protocols, tabulated quantitative data for clarity, and workflow diagrams generated using Graphviz (DOT language) to illustrate the logical progression of the synthesis.
Synthetic Strategy Overview
The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The first step involves the bromination and subsequent chlorination of 2-hydroxypyrimidine to produce the versatile intermediate, 5-Bromo-2-chloropyrimidine. The second step is a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom at the C2 position of the pyrimidine ring is displaced by an isopropoxide group.
An In-depth Technical Guide to 5-Bromo-2-isopropoxypyrimidine: Synthesis, Characterization, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-2-isopropoxypyrimidine, a halogenated pyrimidine derivative of interest in medicinal chemistry and synthetic organic chemistry. While specific experimental data for this compound is limited in publicly available literature, this document outlines its core physicochemical properties, a detailed, plausible experimental protocol for its synthesis, predicted spectral data based on analogous compounds, and a discussion of its potential applications in drug discovery, particularly in the context of kinase inhibition.
Core Properties of this compound
This compound is a substituted pyrimidine with a molecular formula of C₇H₉BrN₂O.[1][2][3][4] Its structure features a pyrimidine ring substituted with a bromine atom at the 5-position and an isopropoxy group at the 2-position. These functional groups provide two reactive sites, making it a potentially valuable building block for the synthesis of more complex molecules.
| Property | Value | Source |
| Molecular Weight | 217.06 g/mol | [1][2][3] |
| Molecular Formula | C₇H₉BrN₂O | [1][2][3][4] |
| CAS Number | 121487-12-5 | [1][2][3][4] |
| Canonical SMILES | CC(C)OC1=NC=C(Br)C=N1 | N/A |
| Storage Conditions | -20°C | [1][2] |
Synthesis of this compound
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A common and effective precursor for this transformation is 5-bromo-2-chloropyrimidine. The chloro group at the 2-position is more susceptible to nucleophilic attack than the bromo group at the 5-position, allowing for regioselective substitution. The isopropoxy group is introduced using sodium isopropoxide, which can be prepared in situ from isopropanol and a strong base like sodium hydride.
Experimental Protocol: Synthesis of this compound from 5-Bromo-2-chloropyrimidine
Materials:
-
5-Bromo-2-chloropyrimidine
-
Anhydrous Isopropanol
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0°C, add anhydrous isopropanol (1.5 equivalents) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure the complete formation of sodium isopropoxide.
-
Cool the reaction mixture back to 0°C and add a solution of 5-bromo-2-chloropyrimidine (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
Predicted Spectroscopic Data
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.50 | s | 2H | H-4, H-6 |
| ~5.30 | sept | 1H | OCH(CH₃)₂ |
| ~1.40 | d | 6H | OCH(CH₃)₂ |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~165.0 | C-2 |
| ~159.0 | C-4, C-6 |
| ~110.0 | C-5 |
| ~72.0 | OCH(CH₃)₂ |
| ~22.0 | OCH(CH₃)₂ |
Predicted Mass Spectrometry Data (EI-MS)
| m/z | Interpretation |
| 217/219 | [M]⁺ (Characteristic bromine isotope pattern) |
| 175/177 | [M - C₃H₆]⁺ |
| 159/161 | [M - C₃H₇O]⁺ |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2980-2850 | C-H stretch (aliphatic) |
| ~1600-1550 | C=N and C=C stretching (pyrimidine ring) |
| ~1300-1200 | C-O stretching (ether) |
| ~1100-1000 | C-O stretching |
| Below 800 | C-Br stretching |
Potential Applications in Drug Discovery
Pyrimidine derivatives are a cornerstone in medicinal chemistry, with numerous approved drugs containing this heterocyclic scaffold.[5] The introduction of a bromine atom at the 5-position of the pyrimidine ring provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the facile introduction of a wide range of substituents, enabling the exploration of chemical space in drug discovery programs.
The 2-isopropoxy group can influence the compound's solubility, lipophilicity, and metabolic stability. Furthermore, this group can engage in hydrogen bonding interactions with biological targets.
Role as a Kinase Inhibitor Scaffold
Many kinase inhibitors feature a substituted pyrimidine core that mimics the adenine base of ATP, enabling them to bind to the ATP-binding site of kinases. The this compound scaffold can be elaborated to generate potent and selective kinase inhibitors. For instance, the bromine atom can be replaced with an aryl or heteroaryl group via a Suzuki coupling, a common strategy in the development of kinase inhibitors.
Conclusion
This compound, with a molecular weight of 217.06 g/mol , is a versatile synthetic intermediate with significant potential in drug discovery and development.[1][2][3] While detailed experimental characterization and biological studies of this specific molecule are not extensively documented, its structural features and the known activities of related bromopyrimidine derivatives suggest its utility as a scaffold for generating novel bioactive compounds, particularly kinase inhibitors. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and explore the therapeutic potential of this and related molecules.
References
Structure Elucidation of 5-Bromo-2-isopropoxypyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 5-Bromo-2-isopropoxypyrimidine. Due to the limited availability of published experimental data for this specific compound, this guide presents a predictive analysis based on established principles of organic chemistry and spectroscopy, alongside methodologies for its synthesis and characterization. The content herein is intended to serve as a valuable resource for researchers engaged in the synthesis and analysis of pyrimidine derivatives and other heterocyclic compounds relevant to drug discovery and development.
Introduction
This compound is a halogenated alkoxy-pyrimidine derivative. Such compounds are of significant interest in medicinal chemistry as the pyrimidine scaffold is a core component of numerous biologically active molecules, including anticancer and antiviral agents. The presence of a bromine atom at the 5-position and an isopropoxy group at the 2-position offers distinct sites for further chemical modification, making it a potentially valuable building block in the synthesis of novel pharmaceutical candidates. Accurate structural elucidation is paramount for its use in targeted synthesis and for understanding its physicochemical properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 121487-12-5 | [1][2] |
| Molecular Formula | C₇H₉BrN₂O | [1][2] |
| Molecular Weight | 217.06 g/mol | [1][2] |
| Appearance | Predicted: Colorless to light yellow liquid or low melting solid | N/A |
| Purity | Commercially available up to 99% | [3] |
Predicted Spectroscopic Data for Structural Elucidation
The following sections detail the predicted spectroscopic data for this compound, which are essential for its structural confirmation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show three distinct signals corresponding to the pyrimidine ring proton and the protons of the isopropoxy group.
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | Singlet | 2H | H-4, H-6 |
| ~5.3 | Septet | 1H | -CH(CH₃)₂ |
| ~1.4 | Doublet | 6H | -CH(CH ₃)₂ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C-2 |
| ~158 | C-4, C-6 |
| ~108 | C-5 |
| ~72 | -C H(CH₃)₂ |
| ~22 | -CH(C H₃)₂ |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2980-2940 | Strong | C-H stretch (aliphatic) |
| ~1580-1550 | Strong | C=N, C=C stretching (pyrimidine ring) |
| ~1250-1200 | Strong | C-O-C stretch (asymmetric) |
| ~1050-1000 | Strong | C-O-C stretch (symmetric) |
| ~600-500 | Medium-Strong | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide insights into the fragmentation pattern. The presence of bromine should result in a characteristic M/M+2 isotopic pattern.
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 216/218 | ~100/~98 | [M]⁺ (Molecular ion) |
| 174/176 | Variable | [M - C₃H₆]⁺ |
| 137 | Variable | [M - C₃H₇O]⁺ |
Experimental Protocols
The following sections provide detailed, albeit predictive, experimental protocols for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
A plausible synthetic route involves the nucleophilic substitution of a suitable starting material like 2,5-dibromopyrimidine or 5-bromo-2-chloropyrimidine with sodium isopropoxide.
Protocol: Synthesis via Nucleophilic Aromatic Substitution
-
Preparation of Sodium Isopropoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous isopropanol (10 equivalents). Carefully add sodium metal (1.1 equivalents) in small portions. Stir the mixture at room temperature until all the sodium has reacted to form a clear solution of sodium isopropoxide.
-
Reaction Setup: To the solution of sodium isopropoxide, add a solution of 5-bromo-2-chloropyrimidine (1.0 equivalent) in anhydrous isopropanol.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench with water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Proposed synthesis workflow for this compound.
Spectroscopic Analysis
The following protocols outline the general procedures for acquiring the spectroscopic data necessary for the structural elucidation of the synthesized compound.
Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence is typically used.
Protocol: IR Spectroscopy
-
Sample Preparation: For a liquid sample, a small drop can be placed between two salt (NaCl or KBr) plates. For a solid, a KBr pellet can be prepared.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer (e.g., using electrospray ionization - ESI) and acquire the mass spectrum.
Caption: General workflow for the spectroscopic analysis of the synthesized compound.
Conclusion
This technical guide provides a predictive yet comprehensive framework for the structural elucidation of this compound. The presented physicochemical properties, predicted spectroscopic data, and detailed experimental protocols offer a solid foundation for researchers working with this and related pyrimidine derivatives. The synthesis and characterization of this compound will contribute to the expanding library of heterocyclic building blocks available for the development of novel therapeutic agents. Further experimental validation of the data presented herein is encouraged to confirm these predictions.
References
An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-isopropoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 5-Bromo-2-isopropoxypyrimidine, a valuable building block in medicinal chemistry and drug discovery. This document details the common starting materials, reaction schemes, experimental protocols, and quantitative data to assist researchers in the efficient synthesis of this target molecule.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active compounds. The presence of the bromine atom at the 5-position allows for further functionalization through cross-coupling reactions, while the isopropoxy group at the 2-position modulates the electronic properties and solubility of the pyrimidine core. This guide outlines the most common and practical synthetic strategies starting from readily available precursors.
Synthetic Pathways
Two primary and reliable synthetic routes have been identified for the synthesis of this compound. The most common pathway commences with the bromination and subsequent chlorination of 2-hydroxypyrimidine, followed by a nucleophilic substitution with isopropoxide. An alternative, though less detailed in the literature for this specific product, involves the direct synthesis from 2-bromomalonaldehyde.
Pathway 1: From 2-Hydroxypyrimidine
This three-step synthesis is a widely employed method for preparing 5-bromo-2-alkoxypyrimidines. It offers a clear and scalable route to the desired product.
Caption: Synthetic route from 2-Hydroxypyrimidine.
Pathway 2: From 2-Bromomalonaldehyde
This approach offers a more convergent one-pot synthesis of the 5-bromopyrimidine core, although the introduction of the 2-isopropoxy group via this method is not as commonly documented.
Caption: General one-pot synthesis from 2-Bromomalonaldehyde.
Experimental Protocols
The following are detailed experimental procedures for the key transformations in the synthesis of this compound.
Synthesis of 5-Bromo-2-hydroxypyrimidine from 2-Hydroxypyrimidine
Protocol:
-
In a suitable reaction vessel, dissolve 2-hydroxypyrimidine (1.0 eq) in deionized water.
-
Cool the solution to below 5°C in an ice-water bath.
-
Slowly add bromine (1.1 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 45 minutes.
-
The resulting precipitate is collected by suction filtration.
-
The solid is washed with water until the filtrate is neutral.
-
The crude product is dried, and can be further purified by recrystallization from 85% ethanol to yield 5-bromo-2-hydroxypyrimidine as a white solid.[1]
Synthesis of 5-Bromo-2-chloropyrimidine from 5-Bromo-2-hydroxypyrimidine
Protocol:
-
To a dry three-necked flask under a nitrogen atmosphere, add 5-bromo-2-hydroxypyrimidine (1.0 eq), phosphorus oxychloride (POCl₃, 2.0 eq), and toluene.
-
At 35°C, add triethylamine (2.0 eq).
-
Heat the reaction mixture to 80-85°C and stir for 6 hours.
-
Monitor the reaction by HPLC until the starting material is consumed (less than 2%).
-
Cool the reaction mixture and concentrate under reduced pressure to remove most of the toluene and excess phosphorus oxychloride.
-
Carefully pour the reaction solution into ice water at 10°C.
-
Adjust the pH to 8-9 with a 20% aqueous solution of sodium carbonate.
-
The product can then be isolated and purified.[2]
Synthesis of this compound from 5-Bromo-2-chloropyrimidine
Generalized Protocol: Note: A specific literature procedure with a reported yield for this transformation could not be definitively identified. The following is a general procedure based on analogous reactions of 2-chloropyrimidines with alkoxides.
-
Prepare a solution of sodium isopropoxide by adding sodium metal (1.1 eq) to anhydrous isopropanol under an inert atmosphere.
-
Once the sodium has completely reacted, add a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in anhydrous isopropanol to the sodium isopropoxide solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the isopropanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
Data Presentation
The following tables summarize the quantitative data for the key synthetic steps.
Table 1: Synthesis of 5-Bromo-2-hydroxypyrimidine
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (min) | Yield (%) |
| 2-Hydroxypyrimidine | Bromine | Water | <5 to RT | 45 | High (not specified)[1] |
Table 2: Synthesis of 5-Bromo-2-chloropyrimidine
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 5-Bromo-2-hydroxypyrimidine | POCl₃, Triethylamine | Toluene | 80-85 | 6 | Not specified | >98 (by HPLC)[2] |
| 5-Bromo-2-hydroxypyrimidine | HCl, Cetyltrimethylammonium chloride | DMF | 40 | 12 | 91 | 99.76[3] |
| 2-Hydroxypyrimidine | HBr, H₂O₂, POCl₃, Triethylamine | Not specified | 30-100 (multi-step) | 8-14 (bromination) | ~96-99 | ~98-99[4][5] |
Table 3: Synthesis of this compound
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 5-Bromo-2-chloropyrimidine | Sodium isopropoxide | Isopropanol | Reflux | Not specified | Not specified |
Note: Quantitative data for the final step is based on generalized procedures and requires experimental optimization.
Conclusion
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis Methods of 5-Bromo-2-chloropyrimidine_Chemicalbook [chemicalbook.com]
- 4. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]
- 5. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
5-Bromo-2-isopropoxypyrimidine: A Comprehensive Technical Guide for Researchers
An In-depth Whitepaper on the Physical, Chemical, and Synthetic Profile of a Key Pharmaceutical Intermediate
Introduction
5-Bromo-2-isopropoxypyrimidine is a substituted pyrimidine derivative that serves as a valuable building block in the synthesis of complex organic molecules. Its bifunctional nature, featuring a reactive bromine atom amenable to cross-coupling reactions and an isopropoxy group influencing the electronic properties of the pyrimidine ring, makes it a versatile intermediate in medicinal chemistry and drug development. Pyrimidine scaffolds are central to numerous biologically active compounds, including anticancer agents and antivirals, underscoring the importance of functionalized intermediates like this compound for the creation of novel therapeutics.[1][2]
This technical guide provides a detailed overview of the known physical and chemical properties, reactivity, and experimental protocols related to this compound, compiled to support researchers and scientists in its effective application.
Core Physical and Chemical Properties
Quantitative data for this compound is summarized below. Due to the limited availability of specific experimental data in public literature, some properties are inferred from closely related compounds.
| Property | Value | Source |
| CAS Number | 121487-12-5 | [3] |
| Molecular Formula | C₇H₉BrN₂O | [3][4] |
| Molecular Weight | 217.06 g/mol | [3][4] |
| Appearance | White to off-white solid (Predicted) | Inferred |
| Melting Point | 92-103 °C (Predicted range based on analogs) | [5] |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Dichloromethane, Ethyl Acetate). Insoluble in water. (Predicted) | [6] |
| Storage Temperature | -20°C | [3][4] |
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dominated by the two functional groups attached to the pyrimidine core.
-
Palladium-Catalyzed Cross-Coupling: The bromine atom at the C5 position is the primary site for reactivity, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. Common transformations include:
-
Suzuki Coupling: Reaction with boronic acids or esters to form aryl- or heteroaryl-substituted pyrimidines.[7][8]
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.[8]
-
Buchwald-Hartwig Amination: Reaction with amines to form 5-amino-pyrimidine derivatives.
-
Heck Coupling: Reaction with alkenes.
-
-
Nucleophilic Aromatic Substitution (SNAr): The isopropoxy group at the C2 position is generally stable but can be displaced by strong nucleophiles under harsh reaction conditions. However, the C5-Br bond is significantly more reactive, allowing for selective functionalization.
-
Stability: The compound is stable under standard laboratory conditions but should be stored in a cool, dry place away from strong oxidizing agents to prevent degradation.[3][4][9]
Figure 1: Reactivity pathways for this compound.
Experimental Protocols
Proposed Synthesis via Nucleophilic Substitution
A common and effective method for synthesizing 2-alkoxypyrimidines is through the nucleophilic substitution of a 2-halopyrimidine. The following protocol describes a plausible synthesis of this compound from 5-Bromo-2-chloropyrimidine.
Reaction: 5-Bromo-2-chloropyrimidine + Sodium Isopropoxide → this compound + Sodium Chloride
Materials:
-
5-Bromo-2-chloropyrimidine (1.0 eq)
-
Sodium metal (1.1 eq)
-
Anhydrous Isopropanol (solvent)
-
Anhydrous Tetrahydrofuran (THF, co-solvent, optional)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Sodium Isopropoxide: Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 eq) in small pieces to anhydrous isopropanol at 0°C. Stir the mixture until all the sodium has dissolved completely.
-
Reaction Setup: In a separate flask, dissolve 5-Bromo-2-chloropyrimidine (1.0 eq) in anhydrous isopropanol (or a mixture of isopropanol/THF).
-
Addition: Slowly add the freshly prepared sodium isopropoxide solution to the 5-Bromo-2-chloropyrimidine solution at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to reflux (approximately 82°C) and monitor its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature and carefully quench it by adding saturated aqueous NH₄Cl solution.
-
Extraction: Remove the isopropanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.
Figure 2: General workflow for the synthesis and purification.
Protocol for Solubility Determination
A gravimetric method can be used to quantitatively determine the solubility in various organic solvents.[6]
Materials:
-
This compound
-
Selected organic solvents (e.g., Methanol, Ethanol, Chloroform, DMSO)
-
Thermostatic shaker or water bath
-
Analytical balance
-
Vials with screw caps
Procedure:
-
Sample Preparation: Add an excess amount of this compound to several pre-weighed vials to ensure a saturated solution.
-
Solvent Addition: Add a precise volume (e.g., 2.00 mL) of the desired solvent to each vial.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the mixtures for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to settle the undissolved solid.
-
Analysis: Carefully transfer a known volume of the clear supernatant to a pre-weighed vial. Evaporate the solvent completely under a stream of nitrogen or in a vacuum oven.
-
Calculation: Weigh the vial containing the dried solute. The solubility can be calculated in mg/mL or mol/L based on the mass of the dissolved solid and the volume of the supernatant taken.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous halogenated pyrimidines should be used to guide handling procedures.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11][12] Avoid contact with skin and eyes.[10][13] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[13] Recommended storage is at -20°C.[3][4]
-
Fire Safety: In case of fire, use dry chemical, foam, or carbon dioxide extinguishers.[13] Combustion may produce toxic fumes, including nitrogen oxides, hydrogen bromide, and carbon monoxide.[10]
-
First Aid:
Seek medical attention if irritation or other symptoms persist.[10][11][13]
Conclusion
This compound is a strategically important intermediate for the synthesis of functionalized pyrimidine derivatives. Its well-defined reactivity at the C5-position allows for reliable and selective incorporation into complex molecular architectures through modern cross-coupling techniques. While some physical properties await full experimental determination, the information provided in this guide offers a robust foundation for its use in research and development, enabling the exploration of new chemical space in the pursuit of novel pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]
- 3. usbio.net [usbio.net]
- 4. usbio.net [usbio.net]
- 5. ossila.com [ossila.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 8. 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. fishersci.com [fishersci.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. spectrumchemical.com [spectrumchemical.com]
An In-depth Technical Guide on the Solubility of 5-Bromo-2-isopropoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 5-Bromo-2-isopropoxypyrimidine (CAS No. 121487-12-5), a key intermediate in pharmaceutical synthesis. An exhaustive search of scientific literature and chemical databases indicates a lack of publicly available quantitative solubility data for this compound. This guide summarizes the inferred qualitative solubility based on related compounds and provides a detailed experimental protocol for the quantitative determination of its solubility. This information is intended to assist researchers and drug development professionals in effectively utilizing this compound in various solvent systems for applications such as reaction chemistry, purification, and formulation.
Introduction to this compound
This compound is a halogenated pyrimidine derivative with the chemical formula C₇H₉BrN₂O.[1][2] Its structure, featuring a pyrimidine ring substituted with a bromine atom and an isopropoxy group, makes it a valuable building block in medicinal chemistry and organic synthesis. Understanding its solubility is crucial for its effective handling, reaction optimization, and formulation development.
Solubility Data
Table 1: Inferred Qualitative Solubility of this compound
| Solvent Class | Solvent Examples | Inferred Qualitative Solubility | Rationale |
| Halogenated Alkanes | Dichloromethane, Chloroform | Likely Soluble | Often used as a solvent for reactions and extractions of related brominated pyrimidines.[3][5] |
| Alcohols | Ethanol, Methanol | Likely Soluble | Used for recrystallization and as a reaction solvent for similar compounds.[3] |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Likely Soluble | Generally a good solvent for a wide range of organic compounds. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Likely Slightly Soluble | Common solvents for organic synthesis; solubility may vary. |
| Non-polar Solvents | Hexane, Toluene | Likely Sparingly Soluble to Insoluble | The polar nature of the pyrimidine ring may limit solubility in non-polar solvents. |
| Aqueous Solvents | Water | Likely Insoluble | The presence of the bromo and isopropoxy groups likely imparts significant hydrophobicity. |
Note: This table is based on inferences from related compounds and general principles of solubility. Experimental verification is highly recommended for any practical application.
Experimental Protocol for Solubility Determination (Equilibrium Gravimetric Method)
The following is a detailed, generalized protocol for the experimental determination of the solubility of this compound in a given solvent. This method is adapted from established protocols for similar organic compounds.[6]
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.
Materials:
-
Selected solvent (analytical grade)
-
Thermostatic shaker or water bath
-
Analytical balance (accurate to ±0.0001 g)
-
Vials with airtight seals
-
Micropipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Drying oven or vacuum desiccator
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the equilibration period is essential to ensure a saturated solution.[6]
-
Solvent Addition: Accurately add a known volume (e.g., 5.00 mL) of the desired solvent to each vial.[6]
-
Equilibration: Tightly seal the vials and place them in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation to ensure the solution reaches saturation.[6]
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a pre-heated (to the experimental temperature) micropipette. Immediately filter the solution using a syringe filter to remove any suspended solid particles.
-
Gravimetric Analysis:
-
Tare a clean, dry, pre-weighed sample pan.
-
Accurately transfer the filtered saturated solution to the tared pan.
-
Record the exact volume of the solution transferred.
-
Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute, or in a vacuum desiccator, until a constant weight is achieved.
-
Weigh the sample pan containing the dried solute.
-
-
Calculation: Calculate the solubility using the following formula:
Solubility ( g/100 mL) = (Mass of dried solute (g) / Volume of solution (mL)) x 100
Data Presentation:
Table 2: Example Data Table for Solubility Measurement
| Solvent | Temperature (°C) | Mass of Solute (g) | Volume of Solution (mL) | Calculated Solubility ( g/100 mL) |
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the equilibrium gravimetric method.
Caption: Experimental workflow for solubility determination.
Conclusion
While quantitative solubility data for this compound is not currently available in public literature, this guide provides a framework for its qualitative assessment and a detailed protocol for its experimental determination. The provided methodology will enable researchers to generate reliable solubility data, which is essential for the advancement of research and development projects involving this compound. It is recommended that solubility studies be conducted in a range of solvents relevant to the intended application to build a comprehensive solubility profile.
References
- 1. usbio.net [usbio.net]
- 2. usbio.net [usbio.net]
- 3. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]
- 4. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 5. 5-Bromo-2-iodopyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
stability and storage of 5-Bromo-2-isopropoxypyrimidine
An In-depth Technical Guide to the Stability and Storage of 5-Bromo-2-isopropoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key intermediate in pharmaceutical synthesis. Understanding its stability and optimal storage conditions is critical for maintaining its purity, efficacy, and safety profile throughout the drug development lifecycle. This technical guide provides a comprehensive overview of the recommended storage and handling of this compound. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide further presents a generalized, robust framework for conducting stability assessments, including detailed experimental protocols for forced degradation studies, aligned with industry best practices and regulatory expectations.
Introduction
The chemical stability of a pharmaceutical compound is a critical quality attribute that can influence its safety, efficacy, and shelf-life. Degradation of an active pharmaceutical ingredient (API) or intermediate, such as this compound, can lead to loss of potency and the formation of potentially toxic impurities. Therefore, a thorough understanding of a compound's stability profile under various environmental conditions is a prerequisite for the development of stable formulations and the establishment of appropriate storage and handling procedures.
This guide summarizes the currently available information on the storage and handling of this compound and provides a detailed methodology for a comprehensive stability assessment.
Properties of this compound
A summary of the key chemical properties of this compound is presented in Table 1.
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 121487-12-5[1][2] |
| Molecular Formula | C₇H₉BrN₂O[1][2] |
| Molecular Weight | 217.06 g/mol [1][2] |
Recommended Storage and Handling
Proper storage and handling are essential to prevent the degradation of this compound. The following recommendations are based on available safety data sheets and product information.
Storage Conditions
To ensure the long-term stability of this compound, the storage conditions outlined in Table 2 should be adhered to.
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | -20°C[1][2] | To minimize the rate of potential degradation reactions. |
| Atmosphere | Store in a tightly closed container in a dry and well-ventilated place.[3][4] | To prevent exposure to moisture and atmospheric contaminants. |
| Light | Store in a cool and dark place.[3][5] | To protect from potential photolytic degradation. |
Handling Precautions
When working with this compound, it is crucial to follow the safety precautions summarized in Table 3 to minimize exposure and ensure a safe laboratory environment.
Table 3: Handling and Personal Protective Equipment (PPE) Recommendations
| Precaution | Details |
| Ventilation | Use only outdoors or in a well-ventilated area. |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. |
| Hygiene | Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[3] |
| Spill Management | Sweep up spilled substance, avoiding dust formation, and place in a suitable container for disposal.[6] |
Experimental Protocol for Stability Assessment
The following section outlines a generalized experimental workflow for assessing the stability of a chemical compound like this compound. This protocol is based on the principles of forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.[7][8]
The goal of a forced degradation study is to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[9] The recommended approach is to aim for 5-20% degradation of the active pharmaceutical ingredient (API).[7]
Caption: General workflow for conducting a comprehensive stability assessment.
Forced Degradation Studies
Forced degradation studies expose the compound to stress conditions to accelerate its decomposition.
Caption: Key components of a forced degradation study design.
Hydrolytic Stability
-
Objective: To assess the stability of the compound in the presence of water and under different pH conditions.
-
Protocol:
-
Prepare solutions of this compound in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).
-
Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).
-
Withdraw aliquots at specified time points (e.g., 0, 24, 48, 96, 168 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
Oxidative Stability
-
Objective: To evaluate the compound's susceptibility to oxidation.
-
Protocol:
-
Dissolve this compound in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store the solution at room temperature, protected from light, for a specified duration (e.g., 24 hours).
-
Withdraw aliquots at defined intervals.
-
Analyze the samples by HPLC.
-
Photostability
-
Objective: To determine the effect of light exposure on the compound's stability.
-
Protocol:
-
Expose a solid sample and a solution of this compound to a controlled light source that provides both ultraviolet (UV) and visible (Vis) light.
-
The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.[10]
-
Maintain a control sample in the dark under the same temperature and humidity conditions.
-
Analyze both the exposed and control samples by HPLC.
-
Thermal Stability
-
Objective: To assess the impact of elevated temperatures on the solid-state stability of the compound.
-
Protocol:
-
Place a solid sample of this compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH) for a defined period.
-
Withdraw samples at specified time points.
-
Analyze the samples by HPLC.
-
Conclusion
Furthermore, the detailed, albeit generalized, experimental protocols for forced degradation studies offer a robust framework for researchers and drug development professionals to thoroughly evaluate the stability of this compound. The systematic application of these methodologies will enable the identification of critical stability liabilities, the development of stability-indicating analytical methods, and the establishment of appropriate control strategies to ensure the quality and safety of this important pharmaceutical intermediate.
References
- 1. usbio.net [usbio.net]
- 2. usbio.net [usbio.net]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. downloads.ossila.com [downloads.ossila.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Forced Degradation Playbook – Pharma Stability [pharmastability.com]
- 9. sgs.com [sgs.com]
- 10. Forced Degradation Studies - STEMart [ste-mart.com]
Spectroscopic Profile of 5-Bromo-2-isopropoxypyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-2-isopropoxypyrimidine. Due to the limited availability of experimentally-derived spectra for this specific compound in public databases, this guide presents predicted spectroscopic data based on the analysis of structurally analogous compounds and established spectroscopic principles. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data are also provided to enable researchers to generate and confirm their own data.
Predicted Spectroscopic Data
The following tables summarize the anticipated ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data for this compound. These predictions are based on established chemical shift ranges for pyrimidine derivatives and the expected fragmentation patterns and vibrational modes for the functional groups present in the molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~8.6 | Singlet | 2H | H-4, H-6 | The two pyrimidine protons are expected to be equivalent and appear as a singlet in the downfield region due to the deshielding effect of the nitrogen atoms. |
| ~5.3 | Septet | 1H | CH (isopropoxy) | The methine proton of the isopropoxy group will be split into a septet by the six neighboring methyl protons. |
| ~1.4 | Doublet | 6H | CH₃ (isopropoxy) | The six equivalent methyl protons of the isopropoxy group will be split into a doublet by the neighboring methine proton. |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~165 | C-2 | The carbon atom attached to the electronegative oxygen and two nitrogen atoms is expected to be the most downfield. |
| ~158 | C-4, C-6 | The two equivalent pyrimidine carbons are expected to be in the aromatic region. |
| ~107 | C-5 | The carbon atom bearing the bromine atom is expected to be shifted upfield compared to the other ring carbons due to the heavy atom effect of bromine. |
| ~72 | CH (isopropoxy) | The methine carbon of the isopropoxy group. |
| ~22 | CH₃ (isopropoxy) | The two equivalent methyl carbons of the isopropoxy group. |
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation | Notes |
| 216/218 | [M]⁺ | Molecular ion peak, showing a characteristic 1:1 isotopic pattern due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br). |
| 174/176 | [M - C₃H₆]⁺ | Loss of propene from the isopropoxy group. |
| 157/159 | [M - C₃H₇O]⁺ | Loss of the isopropoxy radical. |
| 137 | [M - Br]⁺ | Loss of the bromine atom. |
Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretching (aromatic) |
| ~2980-2940 | Strong | C-H stretching (aliphatic) |
| ~1600-1550 | Strong | C=N and C=C stretching (pyrimidine ring) |
| ~1250-1200 | Strong | C-O stretching (alkoxy group) |
| ~1100-1000 | Medium | C-H bending (aromatic) |
| ~700-600 | Strong | C-Br stretching |
Experimental Protocols
The following are detailed methodologies for obtaining NMR, MS, and IR spectra for pyrimidine derivatives like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure complete dissolution, using sonication if necessary. The solution should be clear and free of any particulate matter.
-
-
¹H NMR Data Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters include:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 16-64 (adjust for optimal signal-to-noise)
-
-
The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Data Acquisition:
-
Acquire the spectrum on the same spectrometer.
-
A proton-decoupled pulse sequence is typically used.
-
Typical acquisition parameters include:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-10 seconds
-
Number of scans: 1024-4096
-
-
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-2-isopropoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 5-Bromo-2-isopropoxypyrimidine as a key building block. This versatile intermediate is instrumental in the synthesis of novel 5-aryl-2-isopropoxypyrimidines, a scaffold of significant interest in medicinal chemistry for the development of new therapeutic agents. The protocols outlined below are based on established methodologies for the coupling of similar brominated pyrimidine derivatives and are designed to be a starting point for reaction optimization.
Introduction
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[1] For the synthesis of 5-aryl-2-isopropoxypyrimidines, this compound serves as the organohalide partner. The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse range of boronic acids and their derivatives.
The general transformation is as follows:
General Reaction Scheme for the Suzuki-Miyaura Coupling of this compound
Data Presentation: Reaction Conditions and Expected Yields
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The yields are representative and may vary depending on the specific substrate and precise reaction conditions.
| Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | Toluene/H₂O (5:1) | 100 | 8 | 80-90 |
| 3-Fluorophenylboronic acid | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (3.0) | 1,4-Dioxane/H₂O (4:1) | 85 | 16 | 75-85 |
| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.0) | DMF/H₂O (10:1) | 95 | 10 | 70-80 |
| Pyridin-3-ylboronic acid | Pd₂(dba)₃ (2) + XPhos (4) | K₃PO₄ (3.0) | THF/H₂O (4:1) | 80 | 18 | 65-75 |
Experimental Protocols
Protocol 1: General Procedure using Tetrakis(triphenylphosphine)palladium(0)
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid using Pd(PPh₃)₄ as the catalyst.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).
-
Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Procedure using a Buchwald-Hartwig Ligand for Challenging Substrates
For less reactive or sterically hindered arylboronic acids, a more active catalyst system employing a Buchwald-Hartwig ligand may be necessary.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Water, degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (3.0 equiv) to a dry reaction vessel.
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd₂(dba)₃ (0.02 equiv) and XPhos (0.04 equiv) in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction vessel.
-
Add degassed THF and water (e.g., in a 4:1 ratio).
-
Seal the vessel and heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Mandatory Visualizations
Catalytic cycle of the Suzuki-Miyaura reaction.
General experimental workflow for the Suzuki-Miyaura coupling.
References
Application Notes and Protocols for 5-Bromo-2-isopropoxypyrimidine as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-isopropoxypyrimidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a pyrimidine core with a reactive bromine atom at the 5-position and an isopropoxy group at the 2-position, allows for selective functionalization. The electron-deficient nature of the pyrimidine ring activates the C5-bromo position for a variety of palladium-catalyzed cross-coupling reactions. This enables the strategic introduction of diverse chemical moieties, making it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications, particularly in the development of kinase inhibitors and other targeted therapies.
The isopropoxy group at the C2 position modulates the electronic properties of the pyrimidine ring and can influence the pharmacokinetic profile of the final active pharmaceutical ingredient (API). This document provides detailed application notes and generalized experimental protocols for key reactions involving this compound.
Key Applications in Pharmaceutical Synthesis
The primary utility of this compound lies in its role as a scaffold for the synthesis of substituted pyrimidines, a class of compounds prevalent in a wide range of biologically active molecules. The C5-bromo position is the primary site for chemical modification, most commonly through palladium-catalyzed cross-coupling reactions.
Synthesis of Kinase Inhibitors
The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors due to its structural similarity to the adenine core of ATP, enabling competitive binding to the kinase ATP-binding site.[1] Functionalization of this compound via cross-coupling reactions allows for the synthesis of diverse libraries of compounds for screening against various kinases. For instance, the introduction of aryl or heteroaryl groups at the C5 position is a common strategy in the development of inhibitors for kinases such as Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and Aurora kinases.[1]
Development of G-Protein Coupled Receptor (GPCR) Antagonists
Substituted pyrimidines are also key components in the development of antagonists for G-Protein Coupled Receptors (GPCRs). The modular nature of synthesis using this compound allows for the systematic exploration of structure-activity relationships (SAR) to optimize binding affinity and selectivity for a specific GPCR target.
Precursor for Further Heterocyclic Synthesis
The 5-substituted-2-isopropoxypyrimidine core can serve as a platform for the construction of more complex fused heterocyclic systems, which are of interest in various therapeutic areas.
Experimental Protocols
The following protocols are generalized procedures for common cross-coupling reactions involving this compound. Researchers should optimize these conditions for their specific substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between this compound and various boronic acids or esters. This reaction is widely used to introduce aryl and heteroaryl substituents.
Generalized Protocol:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.1-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable ligand if required.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF).
-
Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, which is a valuable transformation for introducing alkynyl moieties into the pyrimidine core.[2]
Generalized Protocol:
-
To a reaction flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Flush the flask with an inert gas (e.g., Argon).
-
Add a degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle for Sonogashira Coupling
Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.
Quantitative Data
The following table summarizes representative reaction conditions for palladium-catalyzed cross-coupling reactions with bromopyrimidine derivatives. Yields are highly dependent on the specific substrates and reaction conditions used.
| Reaction Type | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12-24 | 75-95 |
| Suzuki-Miyaura | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | 8-16 | 80-98 |
| Sonogashira | Pd(PPh₃)₄ (5) / CuI (10) | Et₃N | DMF | 60-80 | 3-6 | 70-90 |
Note: This data is generalized from protocols for structurally similar bromopyrimidines and should be used as a starting point for optimization.
Signaling Pathway Application Example: Kinase Inhibition
Derivatives synthesized from this compound are potential candidates for kinase inhibitors. Many kinases are components of critical signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer. For example, Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell development and activation. Inhibitors of BTK are effective in treating certain B-cell malignancies.
Simplified B-Cell Receptor (BCR) Signaling Pathway
Caption: Inhibition of the BTK signaling pathway by a potential inhibitor.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of a wide range of pharmaceutical compounds. Its ability to undergo selective palladium-catalyzed cross-coupling reactions at the C5 position makes it an ideal starting material for the construction of diverse molecular libraries for drug discovery, particularly in the area of kinase inhibitors. The protocols and application notes provided herein offer a foundation for researchers to utilize this important building block in their synthetic and medicinal chemistry programs.
References
Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-isopropoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the development of novel pharmaceuticals and functional materials.[1][2] Pyrimidine derivatives are a particularly important class of heterocycles in medicinal chemistry, frequently found as core scaffolds in a wide array of therapeutic agents.[3] 5-Bromo-2-isopropoxypyrimidine is a valuable building block, offering a reactive site for the introduction of diverse molecular fragments at the 5-position. The electron-withdrawing nature of the pyrimidine ring enhances the reactivity of the C-Br bond towards palladium-catalyzed cross-coupling reactions.[4][5]
These application notes provide a detailed protocol for the Suzuki coupling of this compound with various aryl and heteroaryl boronic acids or esters. The protocol is designed to be a robust starting point for researchers, with recommendations for catalyst systems, bases, and solvents to facilitate high-yielding synthesis of 5-aryl-2-isopropoxypyrimidines. These products can serve as key intermediates in drug discovery programs.[6]
Principle of the Reaction
The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.[2][7]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium center, displacing the halide.[7][8]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[2][7]
Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid or boronic ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium precursor like Pd₂(dba)₃ with a ligand like XPhos) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)[9]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)[3]
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and heating plate or oil bath
-
Standard laboratory glassware for work-up and purification
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (0.05 equiv.).[4]
-
Inert Atmosphere: Seal the flask or vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[9][10]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v) via syringe. The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.[4][9]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[4][9]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[4][11]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.[3]
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-isopropoxypyrimidine.
Data Presentation
The following table summarizes typical reaction conditions for the Suzuki coupling of halo-pyrimidines, which can be adapted for this compound. The optimal conditions may vary depending on the specific boronic acid used.
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃/XPhos | Catalyst choice can influence reaction efficiency and scope.[9][12] |
| Catalyst Loading | 1 - 5 mol% | Higher loading may be needed for less reactive substrates. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base can be critical for the transmetalation step.[8][9] |
| Base Equivalents | 2.0 - 3.0 | |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O | Anhydrous and degassed solvents are essential for reproducible results.[3][5] |
| Temperature | 80 - 110 °C | Higher temperatures may be required for challenging couplings.[5] |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS for completion. |
| Yield | 60 - 95% | Yields are highly dependent on the coupling partners and reaction conditions.[9] |
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. portal.fis.tum.de [portal.fis.tum.de]
Application Notes and Protocols for the Synthesis of Substituted Pyrimidines using 5-Bromo-2-isopropoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-isopropoxypyrimidine is a versatile building block for the synthesis of substituted pyrimidine derivatives, which are key structural motifs in a wide array of pharmacologically active compounds. The pyrimidine core is prevalent in numerous FDA-approved drugs, including antiviral and anticancer agents. The strategic placement of the bromine atom at the 5-position allows for facile derivatization through various palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse range of substituents. This document provides detailed application notes and adapted protocols for key cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—utilizing this compound.
Note: The following protocols are generalized and adapted from established procedures for structurally similar 5-bromo-2-substituted pyrimidines, such as 5-bromo-2-chloropyrimidine and 5-bromo-2-chloro-4-methoxypyrimidine, due to the limited specific literature on this compound. Optimization of the reaction conditions is recommended for specific substrates.
Key Applications in Drug Synthesis
The functionalization of the 5-position of the pyrimidine ring is a crucial strategy in medicinal chemistry for modulating the biological and physical properties of molecules. Substituted pyrimidines derived from this compound can serve as intermediates in the synthesis of:
-
Kinase Inhibitors: The pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors used in oncology.
-
Receptor Antagonists: These compounds are pivotal in the development of treatments for a variety of diseases.
-
Antiviral and Antimicrobial Agents: The pyrimidine nucleus is a core component of many compounds with therapeutic effects against infectious diseases.
Cross-Coupling Reactions: An Overview
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For this compound, the reaction occurs at the more reactive C-Br bond.
Caption: Overview of cross-coupling reactions with this compound.
Data Presentation: Summary of Reaction Conditions
The following tables summarize typical starting conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions adapted for this compound.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%), Pd₂(dba)₃ (2 mol%) with ligand | Pd(0) and Pd(II) precursors can be used. For challenging couplings, bulky biarylphosphine ligands like SPhos or XPhos may be required.[1] |
| Ligand | PPh₃, SPhos, XPhos (4 mol%) | The choice of ligand is crucial for catalyst stability and activity. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equivalents) | K₃PO₄ is often a robust choice for heteroaryl halides.[1][2] |
| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O, or DMF | The use of an aqueous co-solvent is common.[1][2] |
| Temperature | 80-100 °C | Start at the lower end to maximize selectivity.[1][3] |
| Typical Yield | 70-95% | Yields are based on reactions with structurally similar bromo-chloro-heterocycles and should be considered as a starting point for optimization.[2][4] |
Table 2: Buchwald-Hartwig Amination of this compound
| Parameter | Condition | Notes |
| Catalyst | Pd₂(dba)₃ (2 mol%), Pd(OAc)₂ (2 mol%) | Both are common precatalysts. |
| Ligand | BINAP (3 mol%), Xantphos, RuPhos (4 mol%) | Bulky, electron-rich phosphine ligands are often essential.[2][5] |
| Base | NaOtBu (1.4 equivalents), K₃PO₄ (2 equivalents), Cs₂CO₃ (1.5 equivalents) | A strong, non-nucleophilic base is required.[2] |
| Solvent | Toluene, 1,4-Dioxane, t-BuOH | Anhydrous solvent is crucial.[2] |
| Temperature | 80-110 °C | Optimization may be necessary.[2] |
| Typical Yield | 70-98% | Yields are based on reactions with structurally similar bromo-chloro-heterocycles and should be considered as a starting point for optimization.[2] |
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%), PdCl₂(PPh₃)₂ (2-5 mol%) | Both Pd(0) and Pd(II) precursors are effective.[6][7] |
| Co-catalyst | CuI (5-10 mol%) | Essential for the traditional Sonogashira catalytic cycle.[6][8] |
| Base | Et₃N, i-Pr₂NH, DIPEA (≥ 2 equivalents) | The amine base can often serve as the solvent.[6][8] |
| Solvent | THF, DMF, Acetonitrile | A co-solvent may be used if the amine base is not sufficient.[6] |
| Temperature | Room Temperature to 80 °C | The reaction is often run at or slightly above room temperature.[6][8] |
| Typical Yield | 60-90% | Yields are based on reactions with structurally similar bromo-chloro-heterocycles and should be considered as a starting point for optimization.[2] |
Experimental Protocols
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
-
Reagents should be of high purity.
-
Reaction progress should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[3][6]
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Procedure:
-
Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[6]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[6]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[6]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).[2]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.[2]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate, wash with water and then with brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]
Protocol 2: Buchwald-Hartwig Amination
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound.[5][6]
Caption: Experimental workflow for Buchwald-Hartwig amination.
Procedure:
-
Preparation: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[6]
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.[6]
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., toluene). Then, add this compound (1.0 equiv.) and the amine (1.2 equiv.).[6]
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress.[2]
-
Workup: After cooling, quench the reaction with water and extract with an organic solvent.[2]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]
Protocol 3: Sonogashira Coupling
The following is a general protocol for the Sonogashira coupling of this compound with a terminal alkyne.[6][8]
Caption: Experimental workflow for Sonogashira coupling.
Procedure:
-
Preparation: In a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).[6]
-
Inert Atmosphere: Flush the flask with an inert gas.[6]
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.[6]
-
Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress.[6]
-
Workup: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[2]
-
Purification: Dry the organic layer, filter, and concentrate. The crude product is purified by column chromatography.[8]
Signaling Pathway Diagram
The 2-aminopyrimidine derivatives synthesized via these methods are potent scaffolds for the inhibition of various protein kinases involved in cancer cell proliferation and survival. For instance, these compounds can be developed as inhibitors of Cyclin-Dependent Kinases (CDKs), which are central regulators of the cell cycle.
Caption: Inhibition of the CDK4/6-Rb pathway by a 2-aminopyrimidine derivative.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-isopropoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 5-Bromo-2-isopropoxypyrimidine, a versatile building block in medicinal chemistry. The strategic functionalization of the pyrimidine core is a critical aspect of drug discovery, and this document offers detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the synthesis of a diverse range of novel compounds.
The pyrimidine scaffold is a privileged motif found in numerous biologically active molecules and approved pharmaceuticals.[1] The ability to selectively introduce various substituents at the 5-position of the pyrimidine ring through palladium-catalyzed cross-coupling reactions is of significant interest for structure-activity relationship (SAR) studies and the development of new therapeutic agents.[1] this compound serves as a key starting material for these transformations.
Principle of Reactivity
In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order: C-I > C-Br > C-Cl.[2][3] For substrates containing multiple different halogen atoms, this inherent difference in reactivity allows for chemoselective functionalization. In the case of a dihalogenated pyrimidine, the more reactive halogen can be selectively coupled under appropriate conditions, leaving the less reactive halogen available for subsequent transformations.[2] For this compound, the C-Br bond at the 5-position is more susceptible to oxidative addition to a palladium(0) catalyst than a C-Cl bond would be at the 2-position, allowing for selective functionalization at the C5 position.[4]
Data Presentation: Representative Reaction Conditions
The following tables summarize typical starting conditions for the palladium-catalyzed cross-coupling of this compound with various coupling partners. These conditions are based on established protocols for structurally similar brominated pyrimidines and should serve as a foundation for further optimization.[2][5]
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Parameter | Recommended Conditions |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%), Pd(dppf)Cl₂ (2-5 mol%), or Pd₂(dba)₃ (1-3 mol%) with a suitable ligand. |
| Ligand (if required) | PPh₃, dppf, SPhos, XPhos. Bulky biarylphosphine ligands may be beneficial for challenging couplings.[4] |
| Base | K₂CO₃ (2-3 equiv.), K₃PO₄ (2-3 equiv.), or Cs₂CO₃ (2-3 equiv.). K₃PO₄ is often a robust choice for heteroaryl halides.[4][6] |
| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O, or DMF.[4] |
| Temperature | 80-100 °C. It is advisable to start at the lower end to maximize selectivity.[4] |
Table 2: Buchwald-Hartwig Amination of this compound
| Parameter | Recommended Conditions |
| Palladium Pre-catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%). |
| Ligand | Xantphos (2-4 mol%), BINAP (2-4 mol%), or other bulky biarylphosphine ligands.[6][7] |
| Base | NaOtBu (1.4-2.0 equiv.) or Cs₂CO₃ (1.4-2.0 equiv.). |
| Solvent | Toluene or 1,4-Dioxane (anhydrous and degassed). |
| Temperature | 80-110 °C. |
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Parameter | Recommended Conditions |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (1-3 mol%) or Pd(PPh₃)₄ (2-5 mol%). |
| Copper Co-catalyst | CuI (1-5 mol%).[4] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) (≥ 2 equivalents). The base can often serve as a co-solvent.[4] |
| Solvent | THF or DMF (anhydrous and degassed). |
| Temperature | Room temperature to 65 °C. Some substrates may require higher temperatures.[8] |
Experimental Protocols
General Considerations:
-
All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous and degassed solvents.[2]
-
Glassware should be oven-dried or flame-dried prior to use.
-
The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of 5-aryl-2-isopropoxypyrimidines.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Pd(PPh₃)₄ (5 mol%)
-
K₃PO₄ (2.0 equiv.)
-
1,4-Dioxane and Water (4:1 v/v), degassed
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.[10]
-
Add the Pd(PPh₃)₄ catalyst.[10]
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.[10]
-
Add the degassed 1,4-dioxane and water solvent system via syringe.[10]
-
Heat the reaction mixture to 90 °C with vigorous stirring.[10]
-
Monitor the reaction's progress. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the synthesis of 5-amino-2-isopropoxypyrimidines. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[11]
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
NaOtBu (1.4 equiv.)
-
Toluene, anhydrous and degassed
Procedure:
-
In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk flask.[2]
-
Add the anhydrous, degassed toluene, followed by this compound and the amine.[2]
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.[2]
-
After the starting material is consumed, cool the reaction to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling
This protocol outlines a general procedure for the synthesis of 5-alkynyl-2-isopropoxypyrimidines. The Sonogashira coupling is a palladium and copper co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide.[12]
Materials:
-
This compound (1.0 equiv.)
-
Terminal alkyne (1.1 equiv.)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv.)
-
THF, anhydrous and degassed
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.[2]
-
Evacuate and backfill the flask with an inert gas three times.[2]
-
Add anhydrous, degassed THF and triethylamine.[2]
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at 65 °C until the starting material is consumed.[2]
-
Cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.[2]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 5-Bromo-2-isopropoxypyrimidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-isopropoxypyrimidine is a substituted pyrimidine that holds significant potential as a versatile building block in the field of medicinal chemistry. The pyrimidine scaffold is a privileged structure, found in numerous biologically active compounds and approved drugs, primarily due to its ability to mimic the purine core of ATP and engage in crucial hydrogen bonding interactions with various biological targets. The strategic placement of a bromine atom at the 5-position and an isopropoxy group at the 2-position offers distinct opportunities for synthetic diversification, making it an attractive starting material for the generation of novel therapeutic agents.
While specific data on this compound is limited in publicly available research, its structural similarity to other 5-bromo-2-substituted pyrimidines, such as 5-bromo-2-chloropyrimidine and 5-bromo-2-fluoropyrimidine, allows for well-grounded inferences regarding its potential applications and synthetic utility. These analogs have been extensively used in the development of kinase inhibitors and other targeted therapies. This document provides an overview of the potential applications of this compound, drawing upon the established chemistry and biological activity of its close relatives.
Application Notes
A Versatile Scaffold for Kinase Inhibitors
The primary application of 5-bromopyrimidine derivatives in medicinal chemistry is in the synthesis of kinase inhibitors.[1][2] Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine core can effectively occupy the ATP-binding site of kinases, and the substituents at the 2- and 5-positions can be tailored to achieve high potency and selectivity.
The isopropoxy group at the 2-position of this compound can serve as a key interaction moiety within the kinase hinge region, a critical area for inhibitor binding. The bromine atom at the 5-position is a versatile handle for introducing a wide range of aryl and heteroaryl groups through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][3] This allows for the exploration of structure-activity relationships (SAR) by modifying the substituent at this position to target specific pockets within the kinase active site, thereby enhancing potency and selectivity.
Potential in Other Therapeutic Areas
Beyond kinase inhibition, the 5-bromopyrimidine scaffold has been explored for a variety of other therapeutic applications. The diverse functionalities that can be introduced at the 2- and 5-positions make it a suitable starting point for the development of agents targeting other enzyme families, G-protein coupled receptors (GPCRs), and ion channels. For instance, pyrimidine derivatives have shown promise as anti-inflammatory, antiviral, and antimicrobial agents.
Synthetic Utility
The synthetic utility of this compound is primarily dictated by the reactivity of the C-Br bond. This bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the facile formation of C-C, C-N, and C-O bonds, enabling the construction of complex molecular architectures.
The isopropoxy group at the 2-position is generally stable under many cross-coupling conditions. However, under forcing conditions or with specific nucleophiles, it could potentially be displaced, offering another avenue for diversification, although it is significantly less reactive than a chloro or fluoro substituent at the same position.
Data Presentation
The following table summarizes the biological activity of representative compounds synthesized from 5-bromo-pyrimidine analogs. This data illustrates the potential potency of derivatives that could be synthesized from this compound.
| Parent Compound | Derivative Structure | Target | Activity (IC₅₀) | Reference |
| 5-bromo-2,4-dichloropyrimidine | Substituted diaminopyrimidine | Bcr/Abl Kinase | Potent Inhibition | [4] |
| 5-bromo-2,4-dichloropyrimidine | Dasatinib Analog | Bcr/Abl Kinase | Potent Inhibition | [5] |
| Pyrimidine-5-carbonitrile | Benzylidene-hydrazone derivative | VEGFR-2 | 0.53 µM | [6] |
| Morpholinopyrimidine | Phenylmethyl-phenol derivative | Anti-inflammatory | - | [7] |
Experimental Protocols
The following are generalized protocols for key transformations involving the 5-bromopyrimidine scaffold. These can be adapted for this compound with appropriate optimization of reaction conditions.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an arylboronic acid with a 5-bromopyrimidine derivative.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent to the flask, followed by the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the 2-Position (Hypothetical for a 2-chloro analog)
This protocol is provided for a 2-chloro analog to illustrate a common synthetic route for functionalizing the 2-position of the pyrimidine ring. The isopropoxy group in the target compound is significantly less reactive.
Materials:
-
5-Bromo-2-chloropyrimidine (1.0 equiv)
-
Amine nucleophile (1.1 equiv)
-
Base (e.g., DIPEA or K₂CO₃, 1.5 equiv)
-
Solvent (e.g., DMF or NMP)
Procedure:
-
To a reaction vial, add 5-Bromo-2-chloropyrimidine, the amine nucleophile, and the base.
-
Add the solvent and stir the mixture at room temperature or with gentle heating (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: A simplified receptor tyrosine kinase (RTK) signaling pathway, a common target for pyrimidine-based inhibitors.
Caption: A general workflow for the synthesis and evaluation of potential drug candidates from this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a promising, yet underexplored, building block for medicinal chemistry. Based on the extensive research on its close structural analogs, it is poised to be a valuable starting material for the synthesis of kinase inhibitors and other targeted therapies. The differential reactivity of the 2-isopropoxy and 5-bromo substituents allows for a modular and divergent synthetic approach to generate diverse compound libraries for drug discovery campaigns. Further investigation into the specific applications of this compound is warranted and is likely to yield novel and potent therapeutic candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 6. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-isopropoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This powerful transformation has found widespread application in the pharmaceutical and agrochemical industries due to its broad substrate scope and tolerance of various functional groups.[1] These application notes provide a detailed experimental procedure for the Buchwald-Hartwig amination of 5-Bromo-2-isopropoxypyrimidine with a generic primary or secondary amine. Pyrimidine scaffolds are prevalent in a multitude of biologically active molecules, and the ability to introduce diverse amino functionalities at the 5-position is a key strategy in drug discovery and lead optimization.
The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to afford the desired aminopyrimidine product and regenerate the active palladium(0) catalyst.[2][3] The choice of catalyst, ligand, and base is critical for achieving high yields and reaction efficiency.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Store in a cool, dry place. |
| Amine (primary or secondary) | ≥98% | Commercially Available | Ensure the amine is free of moisture. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Can be substituted with other Pd(0) or Pd(II) precursors. |
| RuPhos | Ligand Grade | Commercially Available | A bulky, electron-rich phosphine ligand suitable for this transformation. |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available | A strong base, handle under inert atmosphere. |
| Toluene | Anhydrous | Commercially Available | Other anhydrous solvents like THF or dioxane can be used.[3] |
| Ethyl acetate | ACS Grade | Commercially Available | For workup and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Saturated aqueous ammonium chloride (NH₄Cl) | N/A | Prepared in-house | For quenching the reaction. |
| Brine (saturated aqueous NaCl) | N/A | Prepared in-house | For workup. |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying the organic phase. |
| Celite® | N/A | Commercially Available | For filtration. |
| Argon or Nitrogen gas | High Purity | Gas Supplier | For maintaining an inert atmosphere. |
Safety Precautions
-
This compound: While specific data is limited, similar brominated pyrimidines can be harmful if swallowed, in contact with skin, or if inhaled. They may cause skin and eye irritation.[4][5][6][7]
-
Palladium catalysts: Palladium compounds can be toxic and should be handled with care.
-
Phosphine ligands: Many phosphine ligands are air-sensitive and can be toxic. Handle in a fume hood.
-
Sodium tert-butoxide: A strong base that is corrosive and reacts violently with water. Handle strictly under an inert atmosphere.
-
Solvents: Toluene is flammable and has associated health risks. Use in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Inert Atmosphere: The reaction is sensitive to air and moisture. All steps should be carried out under an inert atmosphere of argon or nitrogen.[3]
Experimental Protocol
This generalized protocol is a starting point and may require optimization for specific amines.
Reaction Setup:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv), Palladium(II) Acetate (0.02 equiv, 2 mol%), and RuPhos (0.04 equiv, 4 mol%).
-
Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Under the inert atmosphere, add sodium tert-butoxide (1.4 equiv).
-
Add anhydrous toluene (to make a 0.1 M solution with respect to the aryl bromide) via a syringe.
-
Finally, add the amine (1.2 equiv) via a syringe.
Reaction Conditions:
-
Stir the reaction mixture at room temperature for 10-15 minutes to ensure all components are well-mixed.
-
Heat the reaction mixture to 100 °C in a preheated oil bath.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 2 to 24 hours depending on the reactivity of the amine.
Workup and Purification:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.[8]
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.
Data Presentation
The following table provides representative reaction parameters. Note that the yield is highly dependent on the specific amine used and the optimization of reaction conditions.
| Parameter | Value |
| Aryl Halide | This compound |
| Amine | Primary or Secondary Amine |
| Palladium Source | Pd(OAc)₂ |
| Ligand | RuPhos |
| Base | NaOtBu |
| Solvent | Toluene |
| Temperature | 100 °C |
| Reaction Time | 2-24 h |
| Typical Yield | Moderate to High |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. benchchem.com [benchchem.com]
5-Bromo-2-isopropoxypyrimidine: A Versatile Building Block in Modern Organic Synthesis
Introduction: 5-Bromo-2-isopropoxypyrimidine is a key heterocyclic building block employed by researchers, medicinal chemists, and drug development professionals in the synthesis of a wide array of complex organic molecules. Its unique structural features, possessing a reactive bromine atom at the 5-position and an isopropoxy group at the 2-position of the pyrimidine ring, allow for selective functionalization through various palladium-catalyzed cross-coupling reactions. This attribute makes it an invaluable intermediate in the construction of novel compounds with potential therapeutic applications, particularly in the development of kinase inhibitors.
This document provides detailed application notes and experimental protocols for the use of this compound in three pivotal cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
Key Applications in Organic Synthesis
The pyrimidine scaffold is a privileged structure in medicinal chemistry, and the ability to introduce diverse substituents at the 5-position is crucial for modulating the biological activity of target molecules. This compound serves as an excellent substrate for palladium-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.
-
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds between this compound and various boronic acids or esters, leading to the synthesis of 5-aryl- or 5-heteroaryl-2-isopropoxypyrimidines. These products are common motifs in pharmacologically active compounds.
-
Sonogashira Coupling: The Sonogashira coupling facilitates the formation of a carbon-carbon bond between this compound and terminal alkynes. The resulting 5-alkynyl-2-isopropoxypyrimidines are valuable intermediates that can be further elaborated into more complex structures.
-
Buchwald-Hartwig Amination: This powerful reaction enables the formation of carbon-nitrogen bonds, allowing for the synthesis of 5-amino-2-isopropoxypyrimidine derivatives. This transformation is of significant interest in medicinal chemistry as the 2-aminopyrimidine moiety is a common feature in many bioactive molecules.
Data Presentation: Palladium-Catalyzed Cross-Coupling Reactions
The following tables summarize typical reaction conditions for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions utilizing 5-bromopyrimidine derivatives. While specific yields for this compound are not extensively reported in publicly available literature, the conditions outlined below for analogous substrates provide a strong starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of 5-Bromopyrimidine Derivatives with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15-24 | ~85[1][2][3] |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | DMF | 80 | 24 | ~89[4] |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | DMF | 80 | 24 | High[4] |
| 4 | Various Arylboronic Acids | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O (4:1) | 100 | - | Good to Excellent[5] |
Table 2: Sonogashira Coupling of 5-Bromopyrimidine Derivatives with Terminal Alkynes
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2.0) | DMF | 80 | 4-6 | ~93[6] |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2.0) | THF | RT | 12-24 | ~85[6] |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (2.0) | THF | Reflux | - | High[6] |
| 4 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2.0) | DMF | 80 | - | Good[7][8] |
Table 3: Buchwald-Hartwig Amination of 5-Bromopyrimidine Derivatives with Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Primary/Secondary Amine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80 | 16-18 | Good to Excellent[7][9] |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 16 | High[10] |
| 3 | Various Amines | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 100 | 12-24 | Good[10] |
| 4 | Ammonia equivalent | Pd(OAc)₂ (1-2) | RuPhos (2-4) | K₃PO₄ (2.0) | t-BuOH | 100 | 24 | Good[11] |
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These should be adapted and optimized for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of an arylboronic acid with this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[3]
-
Base (e.g., K₃PO₄, 2.0 equiv)[3]
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)[2]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.[3]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst.[3]
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel.
Experimental workflow for the Suzuki-Miyaura coupling reaction.
Protocol 2: Sonogashira Coupling
This protocol outlines a general procedure for the coupling of a terminal alkyne with this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[7]
-
Copper(I) co-catalyst (e.g., CuI, 10 mol%)[7]
-
Amine base (e.g., Et₃N, 2.0 equiv)[7]
-
Degassed solvent (e.g., DMF)[7]
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a reaction flask, add this compound, the palladium catalyst, and the copper(I) co-catalyst.[7]
-
Flush the flask with an inert gas.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne via syringe.[7]
-
Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.[7][8]
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with a suitable organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental workflow for the Sonogashira coupling reaction.
Protocol 3: Buchwald-Hartwig Amination
This protocol provides a general method for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)[7]
-
Ligand (e.g., BINAP, 3 mol%)[7]
-
Base (e.g., NaOtBu, 1.4 equiv)[7]
-
Degassed solvent (e.g., Toluene)[7]
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried reaction vessel, add the palladium precatalyst, the ligand, and the base.[7]
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent.
-
Add this compound and the amine.[7]
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[7][9]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental workflow for the Buchwald-Hartwig amination reaction.
Signaling Pathways and Logical Relationships
The products derived from this compound are often designed as inhibitors of specific signaling pathways implicated in diseases such as cancer. For instance, many kinase inhibitors target pathways that regulate cell proliferation, survival, and angiogenesis.
Logical relationship from building block to biological application.
References
- 1. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Method for producing Suzuki coupling compound catalysed by a nickel compound - Patent 1439157 [data.epo.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of novel 5-alkynyl pyrimidine nucleosides derivatives: Influence of C-6-substituent on antituberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and polymerase incorporation of 5'-amino-2',5'-dideoxy-5'-N-triphosphate nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-2-isopropoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Sonogashira coupling of 5-bromo-2-isopropoxypyrimidine with terminal alkynes. This reaction is a cornerstone of medicinal chemistry, enabling the synthesis of diverse 5-alkynylpyrimidine derivatives which are crucial intermediates in the development of novel therapeutics. The pyrimidine scaffold is a privileged structure in numerous FDA-approved drugs, and the introduction of an alkynyl moiety at the 5-position can significantly modulate biological activity.
Reaction Principle
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild base.[2] The generally accepted mechanism involves two interconnected catalytic cycles:
-
Palladium Cycle: The active Pd(0) species undergoes oxidative addition with this compound to form a Pd(II)-pyrimidine complex.
-
Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide transfers its alkynyl group to the palladium(II)-pyrimidine complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 5-alkynyl-2-isopropoxypyrimidine product and regenerate the active Pd(0) catalyst.[2]
Typical Reaction Conditions
The successful Sonogashira coupling of this compound depends on the careful selection of catalyst, ligand, base, solvent, and temperature. The following table summarizes typical conditions based on protocols for similar 5-bromopyrimidine substrates.
| Component | Example | Molar Equiv. / Mol% | Purpose |
| Aryl Halide | This compound | 1.0 | Substrate |
| Terminal Alkyne | Phenylacetylene, Propargyl alcohol | 1.1 - 1.5 | Coupling Partner |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | 2 - 5 mol% | Primary Catalyst |
| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | 5 - 10 mol% | Co-catalyst |
| Base | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) | 2.0 - 3.0 | Alkyne deprotonation & HX scavenger |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | - | Reaction Medium |
| Temperature | Room Temperature to 100 °C | - | Reaction Condition |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling at Room Temperature
This protocol is suitable for many terminal alkynes and offers mild reaction conditions.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) (2.0-3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).
-
Add anhydrous THF, followed by triethylamine and the terminal alkyne.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure for Less Reactive Alkynes or Elevated Temperatures
This protocol is recommended for more challenging or sterically hindered terminal alkynes that may require heating.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add anhydrous DMF, followed by DIPEA and the terminal alkyne.[2]
-
Stir the reaction mixture at a temperature ranging from 60 °C to 100 °C.[2]
-
Monitor the reaction until the starting material is consumed as indicated by TLC or LC-MS.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting
-
Low Yield: Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere.[2] Consider increasing the catalyst loading or switching to a more active catalyst system.
-
Dehalogenation of Starting Material: If significant dehalogenation of this compound is observed, a milder base or lower reaction temperature may be necessary.[2]
-
Reaction Stalls: If the reaction does not proceed to completion, fresh catalyst can be added.[2]
-
Homocoupling of Alkyne (Glaser coupling): This side reaction can be minimized by ensuring a properly deoxygenated reaction mixture and using the appropriate amount of copper catalyst.
Visualizations
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: General experimental workflow for the Sonogashira coupling.
References
Troubleshooting & Optimization
troubleshooting low yield in 5-Bromo-2-isopropoxypyrimidine Suzuki coupling
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling of 5-Bromo-2-isopropoxypyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low yield in the Suzuki coupling of this compound?
Low yields can stem from several factors. The nitrogen atom in the pyrimidine ring can coordinate with the palladium catalyst, inhibiting its activity.[1] Other common issues include inefficient oxidative addition, side reactions such as protodeboronation of the boronic acid, and the use of an inappropriate base or solvent system.[1] Catalyst deactivation due to impurities or thermal degradation can also be a significant factor.[2]
Q2: How does the isopropoxy group on the pyrimidine ring affect the Suzuki coupling reaction?
The isopropoxy group at the C2 position is an electron-donating group. This can increase the electron density of the pyrimidine ring, which might slightly decrease the reactivity of the C-Br bond towards oxidative addition compared to an unsubstituted pyrimidine. However, the inherent reactivity difference between C-Br and a potential C-Cl bond is generally sufficient to allow for selective coupling at the C-Br position with proper catalyst selection.
Q3: What are the key reaction parameters to control for a successful coupling?
The critical parameters for a successful Suzuki coupling are the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature.[3] For challenging substrates like this, bulky, electron-rich phosphine ligands are often necessary.[1][2] The reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation and side reactions.[4]
Q4: What are the most common side reactions, and how can they be minimized?
The most prevalent side reactions are protodeboronation (the replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid.[1][5] To minimize protodeboronation, it is recommended to use anhydrous solvents and consider more stable boronic esters (e.g., pinacol esters).[1] Thoroughly degassing the reaction mixture to remove oxygen can help reduce homocoupling.[1]
Troubleshooting Guide
Problem: Low or No Product Formation
If you observe little to no formation of the desired product, consider the following troubleshooting steps:
-
Catalyst and Ligand System: The choice of catalyst and ligand is critical. For heteroaryl bromides, standard catalysts like Pd(PPh₃)₄ can be effective, but more challenging couplings may require a more robust system.[6] Consider screening bulky, electron-rich biarylphosphine ligands such as SPhos or XPhos, often used with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[2]
-
Base Selection: The base plays a crucial role in the transmetalation step.[7] If a weaker base like K₂CO₃ is giving low yields, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[2][6]
-
Solvent System: The reaction typically requires a mixture of an organic solvent and water to dissolve the inorganic base.[8] Common solvent systems include 1,4-dioxane/water, DME/water, or toluene/water.[4] Ensure the solvents are properly degassed to remove oxygen.
-
Reaction Temperature: The reaction temperature may need to be optimized. A typical range for Suzuki couplings is 80-110 °C.[3] If the reaction is sluggish, a moderate increase in temperature may improve the rate of oxidative addition.[1]
-
Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere. Any oxygen present can lead to catalyst decomposition and promote side reactions.[4]
Problem: Incomplete Consumption of Starting Material
If you observe a significant amount of unreacted this compound after an extended reaction time, this could indicate:
-
Catalyst Deactivation: The pyridine nitrogen can inhibit the palladium catalyst.[1] Using a higher catalyst loading or switching to a more robust ligand that shields the palladium center can help.[1][6]
-
Insufficient Reaction Time or Temperature: The reaction may simply be slow. Monitor the reaction progress by TLC or LC-MS and consider extending the reaction time or increasing the temperature.[4]
-
Poor Reagent Quality: Ensure that all reagents, particularly the boronic acid and the base, are of high purity and are not degraded.
Problem: Significant Formation of Side Products
If your desired product is contaminated with significant impurities, consider the following:
-
Protodeboronation: This is often exacerbated by high temperatures.[9] If you suspect this is an issue, try running the reaction at a lower temperature for a longer duration. Using a boronic ester instead of a boronic acid can also increase stability.[1]
-
Homocoupling: The presence of oxygen can promote the homocoupling of the boronic acid.[1] Ensure your degassing procedure is thorough. Running the reaction with a slight excess of the aryl halide can sometimes minimize this side reaction.[9]
Quantitative Data Summary
The following tables provide an overview of typical reaction conditions and components for Suzuki couplings involving similar substrates. These should be used as a starting point for optimization.
Table 1: Recommended Starting Conditions for Suzuki Coupling
| Parameter | Recommended Condition | Notes | Source(s) |
| Catalyst Precursor | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(PPh₃)₄ can be used directly. Others require a ligand. | [2][3][6] |
| Ligand | PPh₃, SPhos, XPhos, dppf | Bulky biarylphosphine ligands are often better for challenging substrates. | [6] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 equiv.) | K₃PO₄ is a robust choice for heteroaryl halides. | [6] |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O (e.g., 4:1 v/v) | An aqueous co-solvent is typically required to dissolve the base. | [2][6] |
| Temperature | 80-110 °C | Start at the lower end and increase if the reaction is sluggish. | [3][6] |
| Catalyst Loading | 1-5 mol% | A higher loading may be needed for difficult couplings. | [6] |
Table 2: Example Catalyst/Ligand Systems for Heteroaryl Halide Coupling
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Source(s) |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2-3) | 1,4-Dioxane/Water (4:1) | 100 | 70-95 | [2] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/Water (10:1) | 100 | ~80 | [10] |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/Water (4:1) | 90 | Variable | [3] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a general starting point and may require optimization for specific boronic acids.
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).[4][6]
-
Inerting: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[4]
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%). If using a pre-formed catalyst like Pd(PPh₃)₄ (5 mol%), add it directly.[1][6]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 v/v ratio) via syringe. The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.[4]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[4]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[4]
-
Work-up:
-
Cool the reaction mixture to room temperature.[4]
-
Dilute the mixture with an organic solvent such as ethyl acetate.[4]
-
Wash the organic layer sequentially with water and then with brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.[4]
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield issues.
Generalized Suzuki Coupling Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
optimizing reaction conditions for 5-Bromo-2-isopropoxypyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing reaction conditions involving 5-Bromo-2-isopropoxypyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the key properties and storage conditions for this compound?
A1: this compound is a highly purified solid compound. For optimal stability, it should be stored at -20°C.[1][2] Before use, it is recommended to centrifuge the original vial to ensure maximum product recovery.[1][2]
Q2: What are the most common reactions performed with this compound?
A2: As a substituted bromopyrimidine, this compound is primarily used in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The most common reactions include the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are fundamental in medicinal chemistry for the synthesis of complex molecules.
Q3: Which position on this compound is more reactive in cross-coupling reactions?
A3: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl. Therefore, the C5-bromo position of this compound is the primary site of reaction.
Q4: How can I monitor the progress of a reaction involving this compound?
A4: Reaction progress can be effectively monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the tracking of the consumption of starting materials and the formation of the desired product.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue 1: Low or No Product Yield
Low yields in Suzuki coupling reactions with bromopyrimidine substrates can be attributed to several factors, often related to catalyst inhibition or side reactions.
| Potential Cause | Suggested Solution |
| Catalyst Inhibition by Pyrimidine Nitrogen | The lone pair of electrons on the pyrimidine nitrogen can coordinate with the palladium catalyst, inhibiting its activity. Employ bulky phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center.[3] |
| Inefficient Oxidative Addition | The C-Br bond may be less reactive, leading to a slow rate-determining step. Increase the reaction temperature or screen different palladium catalysts and more electron-rich, bulky ligands.[3] |
| Protodeboronation of Boronic Acid | This side reaction consumes the boronic acid. Use anhydrous solvents and consider more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[3] |
| Homocoupling of Reactants | This side reaction consumes starting materials. Ensure the reaction mixture is thoroughly degassed to remove oxygen, which promotes homocoupling.[3] |
| Inappropriate Base or Solvent | The choice of base and solvent is critical. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., 1,4-dioxane/water, THF/water). |
Logical Troubleshooting Workflow for Suzuki Coupling
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Buchwald-Hartwig Amination
Issue 2: Incomplete Reaction or Side Product Formation
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but challenges can arise from catalyst deactivation or competing reactions.[4]
| Potential Cause | Suggested Solution |
| Catalyst Deactivation | The palladium catalyst can be sensitive. The choice of ligand is crucial; sterically hindered phosphine ligands are often effective.[4] |
| Base Incompatibility | Strong bases like NaOt-Bu or LiHMDS are typically required. However, they can be incompatible with certain functional groups. Weaker bases like K₂CO₃ or Cs₂CO₃ can be tried, though they may lead to slower reaction rates.[5][6] |
| Sterically Hindered Amine | Coupling with bulky amines can be challenging. Employing more reactive, specialized ligands and potentially higher temperatures may be necessary. |
| β-Hydride Elimination | This is a potential side reaction, especially with certain substrates and ligands. The choice of a suitable ligand can often suppress this pathway. |
Experimental Workflow for Buchwald-Hartwig Amination
Caption: General experimental workflow for Buchwald-Hartwig amination.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from general procedures for bromo-heterocycles.[7]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).
-
Reaction Execution: Heat the reaction mixture with stirring to a temperature of 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This protocol is adapted from general procedures for aryl bromides.[7]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction Execution: Heat the reaction mixture with stirring to a temperature of 80-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
Technical Support Center: 5-Bromo-2-isopropoxypyrimidine in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-isopropoxypyrimidine in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in palladium-catalyzed cross-coupling reactions?
A1: The most prevalent side reactions are hydrodehalogenation (replacement of the bromine atom with a hydrogen), homocoupling of the starting material or the organometallic reagent, and in the case of Suzuki reactions, protodeborylation of the boronic acid partner. For Buchwald-Hartwig aminations, β-hydride elimination can lead to the formation of a hydrodehalogenated pyrimidine and an imine.
Q2: How can I minimize the formation of the hydrodehalogenated byproduct, 2-isopropoxypyrimidine?
A2: Hydrodehalogenation is a common issue in palladium-catalyzed reactions.[1] To minimize it, consider the following:
-
Choice of Ligand: Use ligands that promote reductive elimination over competing side reactions. Bulky, electron-rich phosphine ligands are often a good choice.
-
Base Selection: The choice of base is critical. Weaker bases or carbonate bases may be preferable to strong hydroxide or alkoxide bases, which can promote the formation of palladium-hydride species responsible for dehalogenation.
-
Solvent Purity: Ensure the use of dry, degassed solvents. The presence of water or other protic impurities can be a source of hydrogen.
-
Reaction Temperature: Lowering the reaction temperature may help to reduce the rate of this side reaction.
Q3: I am observing significant amounts of 5,5'-di(2-isopropoxypyrimidine) in my Suzuki coupling reaction. What is causing this homocoupling?
A3: Homocoupling in Suzuki reactions can arise from several factors. It can occur with both the aryl halide and the boronic acid. To mitigate this:
-
Control of Stoichiometry: Ensure a precise 1:1 or slight excess of the boronic acid reagent.
-
Catalyst and Ligand: Some palladium catalysts and ligands are more prone to promoting homocoupling. Screening different catalyst systems can be beneficial.
-
Oxygen Contamination: Rigorously exclude oxygen from your reaction, as it can promote the oxidative homocoupling of boronic acids. Ensure proper degassing of solvents and use of an inert atmosphere.
Q4: My Buchwald-Hartwig amination reaction is giving low yields and a complex mixture of byproducts. What are the likely issues?
A4: Low yields and complex mixtures in Buchwald-Hartwig aminations can stem from several sources. A key side reaction to consider is the β-hydride elimination from the palladium-amido intermediate, which leads to a hydrodehalogenated arene and an imine.[2] To troubleshoot:
-
Ligand Choice: The use of bulky, electron-rich ligands is crucial to facilitate the desired reductive elimination and suppress side reactions.
-
Base Compatibility: The base must be strong enough to deprotonate the amine but not so strong as to cause degradation of the starting materials or product. Common bases include sodium tert-butoxide and LHMDS.
-
Substrate Stability: Ensure your amine coupling partner is stable under the reaction conditions.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product and Presence of 2-Isopropoxypyrimidine (Hydrodehalogenation)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Formation of Palladium-Hydride Species | Screen different bases (e.g., switch from NaOtBu to K₂CO₃ or Cs₂CO₃). | Reduced formation of the dehalogenated byproduct. |
| Protic Impurities | Use freshly dried and degassed solvents and reagents. | Improved yield of the desired coupled product. |
| Inappropriate Ligand | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to favor reductive elimination. | Increased selectivity for the desired C-C or C-N bond formation. |
| High Reaction Temperature | Decrease the reaction temperature in 10°C increments. | Minimized side reactions, although reaction times may need to be extended. |
Issue 2: Formation of Homocoupled Byproducts in Suzuki Coupling
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Oxidative Homocoupling of Boronic Acid | Ensure rigorous exclusion of oxygen by thoroughly degassing the reaction mixture and maintaining a positive pressure of an inert gas (e.g., Argon). | Significant reduction in the formation of the boronic acid homodimer. |
| Reductive Homocoupling of Aryl Halide | Screen different palladium catalysts and ligands. Sometimes, a less reactive catalyst can be more selective. | Improved yield of the desired cross-coupled product. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the boronic acid (typically 1.1-1.5 equivalents). | Minimized homocoupling of the limiting reagent. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a general starting point and may require optimization for specific substrates.
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Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
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Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
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Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
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Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
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Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
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Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
General Protocol for a Buchwald-Hartwig Amination Reaction
This protocol is a general guideline and requires optimization based on the specific amine.
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Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium catalyst, ligand, and base (e.g., NaOtBu) to an oven-dried Schlenk tube.
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Reagent Addition: Add this compound and the amine coupling partner.
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Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
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Reaction: Seal the tube and heat the reaction to the desired temperature (e.g., 80-110 °C) with stirring. Monitor the reaction by TLC or LC-MS.
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Workup: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and quench with water or a saturated aqueous ammonium chloride solution.
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Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Visualizations
Caption: Potential reaction pathways in a Suzuki coupling.
Caption: Competing pathways in Buchwald-Hartwig amination.
References
Technical Support Center: Purification of 5-Bromo-2-isopropoxypyrimidine Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-isopropoxypyrimidine. The following sections detail purification protocols, address common issues, and offer data-driven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common impurities in the synthesis of this compound?
While specific impurities can vary based on the synthetic route, common contaminants may include:
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Unreacted Starting Materials: Such as 2-isopropoxypyrimidine or the brominating agent.
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Over-brominated Byproducts: Formation of di-brominated pyrimidine species.[1]
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Hydrolysis Products: If water is present, 5-Bromo-2-hydroxypyrimidine may form.
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Solvent Residues: Residual solvents from the reaction or initial work-up.
Q2: My crude product is an oil/dark-colored solid. How can I purify it?
For oily or highly impure solid products, a multi-step purification approach is recommended. Start with an extraction to remove baseline impurities, followed by column chromatography for separation of closely related compounds. Finally, recrystallization can be employed to obtain a highly pure, crystalline product.
Q3: I am observing streaking/tailing of my compound on the TLC plate during column chromatography. What could be the cause and how can I fix it?
Streaking or tailing on a TLC plate, and consequently poor separation during column chromatography, is often due to the basic nature of the pyrimidine ring interacting strongly with the acidic silica gel. To resolve this:
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Add a Modifier to the Eluent: Incorporate a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), into your eluent system. This will neutralize the acidic sites on the silica gel and lead to sharper bands.
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Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.
Q4: My recrystallization is not yielding crystals, or the yield is very low. What should I do?
Several factors can affect crystallization:
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Solvent Choice: The ideal solvent should dissolve the compound when hot but have low solubility at room temperature. For compounds of this type, ethanol or ethanol/water mixtures are often good starting points.[2]
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Supersaturation: If no crystals form, the solution may not be sufficiently saturated. Try to slowly evaporate some of the solvent to increase the concentration.
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Inducing Crystallization:
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Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface.
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Seeding: Add a tiny crystal of pure this compound to the cooled solution.
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Low Yield:
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Too Much Solvent: Using an excessive volume of solvent will result in a significant amount of the product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.
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Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product may crystallize out with the impurities. Ensure the filtration apparatus is pre-heated.
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Data Presentation
Table 1: Summary of Purification Techniques for Structurally Similar Compounds
| Purification Method | Compound | Details | Reference |
| Column Chromatography | 5-Bromo-2-fluoropyrimidine | Stationary Phase: Neutral Alumina or Silica Gel | [2] |
| Eluent: Not specified, but a gradient of hexane/ethyl acetate is a common starting point. | |||
| Recrystallization | 5-Bromo-2-fluoropyrimidine | Solvent: 85% Ethanol | [2] |
| Extraction | 5-Bromo-2-fluoropyrimidine | Solvent: Dichloromethane. Wash: Saturated brine. | [2] |
| 5-Bromo-2-substituted pyrimidines | Solvent: Dichloromethane. Wash: Aqueous Sodium Hydroxide, Saturated brine. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and should be optimized for your specific crude product mixture, primarily through preliminary TLC analysis.
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Eluent Selection:
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Dissolve a small sample of the crude product in a suitable solvent (e.g., dichloromethane).
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Spot the solution onto a silica gel TLC plate.
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Develop the TLC plate using various solvent systems (e.g., mixtures of hexane and ethyl acetate in ratios from 9:1 to 1:1).
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The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound and show good separation from impurities.
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If tailing is observed, add 0.1-1% triethylamine to the eluent.
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Column Packing:
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Select a glass column of appropriate size for the amount of crude material.
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Place a small plug of cotton or glass wool at the bottom of the column.
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Add a thin layer of sand (about 1 cm).
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Prepare a slurry of silica gel in the chosen eluent.
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Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.
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Add another layer of sand on top of the silica bed.
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Drain the excess eluent until the solvent level is just at the top of the sand.
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Sample Loading:
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Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.
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Carefully apply the sample solution to the top of the silica gel bed using a pipette.
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Elution and Fraction Collection:
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Carefully add the eluent to the top of the column.
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Apply gentle pressure (using a pump or inert gas) to begin the elution.
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Collect the eluting solvent in fractions (e.g., in test tubes or flasks).
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Monitor the separation by performing TLC on the collected fractions.
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Product Isolation:
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Combine the fractions containing the pure product.
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Remove the solvent using a rotary evaporator to yield the purified this compound.
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Protocol 2: Purification by Recrystallization
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Solvent Selection:
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In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, or mixtures thereof).
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A suitable solvent will dissolve the compound when hot but not at room temperature. An 85% ethanol solution has been shown to be effective for a similar compound.[2]
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Dissolution:
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Place the crude product in an Erlenmeyer flask.
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Add a minimal amount of the chosen recrystallization solvent.
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Heat the mixture on a hot plate with stirring.
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Continue to add small portions of the hot solvent until the compound is completely dissolved.
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Hot Filtration (if necessary):
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If insoluble impurities are present, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a funnel with fluted filter paper by pouring hot solvent through them.
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Quickly filter the hot solution containing the dissolved product.
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Crystallization:
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Cover the flask with a watch glass and allow it to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation and Drying:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of the cold recrystallization solvent.
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Allow the crystals to dry completely in a vacuum oven or desiccator.
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Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
Technical Support Center: 5-Bromo-2-isopropoxypyrimidine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 5-Bromo-2-isopropoxypyrimidine.
Frequently Asked Questions (FAQs)
Q1: How is this compound typically synthesized?
A1: this compound is commonly synthesized via a nucleophilic aromatic substitution (SNAr) reaction. The starting material is typically 5-bromo-2-chloropyrimidine, which is reacted with sodium isopropoxide in a suitable solvent like isopropanol or an inert solvent such as THF or DMF. The isopropoxide displaces the more reactive chloride at the C2 position.
Q2: What are the most common reactions performed with this compound?
A2: The bromine atom at the C5 position is well-suited for various palladium-catalyzed cross-coupling reactions. The most common transformations include:
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Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with aryl or vinyl boronic acids/esters.
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Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with a wide range of primary and secondary amines.
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Sonogashira Coupling: For the formation of carbon-carbon triple bonds with terminal alkynes.
Q3: How stable is the 2-isopropoxy group during cross-coupling reactions?
A3: The 2-isopropoxy group is generally stable under the basic conditions typically employed in cross-coupling reactions. However, strong acidic conditions or prolonged heating in the presence of water could potentially lead to hydrolysis, yielding 5-bromo-2-hydroxypyrimidine. It is advisable to use anhydrous solvents and to keep reaction times to the minimum necessary for full conversion.
Q4: Can I perform a cross-coupling reaction at the C2 position instead of the C5 position?
A4: The C-Br bond at the C5 position is significantly more reactive than the C-O bond of the isopropoxy group at the C2 position in palladium-catalyzed cross-coupling reactions. Therefore, selective reaction at the C5 position is expected. Functionalization at the C2 position would require a different starting material, such as 5-bromo-2-chloropyrimidine, where the C-Cl bond can be targeted under more forcing conditions after the C5 position has been functionalized.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Q: I am observing a low yield in my Suzuki-Miyaura coupling reaction. What are the potential causes and solutions?
A: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.
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Inactive Catalyst: The active Pd(0) species is sensitive to oxygen. Ensure that all reagents and solvents are properly degassed and that the reaction is performed under an inert atmosphere (Argon or Nitrogen). Consider using a palladium precatalyst which is more stable to air.
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Suboptimal Base: The choice of base is crucial. For heteroaryl halides, inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃. The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation of the starting materials or product.
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Steric Hindrance: The isopropoxy group may impart some steric hindrance. Using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can promote the formation of a more reactive catalyst and overcome steric challenges.
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Low Reaction Temperature: Insufficient temperature can lead to slow or incomplete reactions. A temperature screen, typically between 80 °C and 120 °C, is advisable. Microwave irradiation can sometimes improve yields by providing rapid and efficient heating.[1]
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Protodeboronation of Boronic Acid: The boronic acid can be sensitive to hydrolysis, especially in the presence of a base and water. Using anhydrous solvents or a higher ratio of organic solvent to water can mitigate this side reaction.
Buchwald-Hartwig Amination
Q: My Buchwald-Hartwig amination is not proceeding to completion. What should I check?
A: Incomplete conversion is a common issue. Consider the following:
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Ligand Choice: The choice of ligand is critical and depends on the amine coupling partner. For many amines, bulky biarylphosphine ligands are effective.
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Base Compatibility: A strong, non-nucleophilic base like NaOtBu or LiHMDS is often required. However, if your substrate has base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ should be screened, possibly with an increase in reaction temperature.
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Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation. Using a higher catalyst loading or a more robust pre-catalyst can help.
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Reagent Purity: Ensure that the amine, solvent, and all other reagents are of high purity and anhydrous. Water and other impurities can deactivate the catalyst and lead to side reactions.
Q: I am observing significant hydrodehalogenation (replacement of Br with H). How can I minimize this side reaction?
A: Hydrodehalogenation is a common side reaction. To minimize it:
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Optimize the Base: Using a weaker or more sterically hindered base can sometimes reduce this side reaction.
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Lower the Reaction Temperature: Higher temperatures can promote hydrodehalogenation. Try running the reaction at the lowest temperature that allows for a reasonable reaction rate.
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Screen Ligands: Some ligands are more prone to promoting this side reaction than others. A ligand screen may be necessary to find the optimal choice for your specific substrate.
Sonogashira Coupling
Q: My Sonogashira coupling is giving a low yield, and I see homocoupling of the alkyne (Glaser coupling). How can I improve the reaction?
A: Low yields and alkyne homocoupling are often linked.
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Inert Atmosphere: The Sonogashira coupling is very sensitive to oxygen, which promotes the homocoupling of the alkyne. It is crucial to maintain a strictly inert atmosphere throughout the reaction.
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Copper(I) Co-catalyst: Ensure that the Cu(I) co-catalyst (typically CuI) is fresh and active. The quality of the CuI is critical for the reaction's success.
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Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. The base should be in excess and serve as both a base and a solvent or co-solvent.
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Reaction Temperature: These reactions can often be run at or slightly above room temperature. Avoid excessively high temperatures, which can lead to catalyst decomposition and side reactions.
Quantitative Data
The following tables provide representative data for cross-coupling reactions of halo-pyrimidines. This data is for structurally similar compounds and should serve as a strong starting point for the optimization of reactions with this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine [1]
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O (4:1) | 100 | 12-24 | 70-95 |
| Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | 8-16 | 75-90 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DMF/H₂O (5:1) | 90 | 12 | 65-85 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of 5-Bromo-2-chloropyrimidine
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80 | 8-16 | 75-98 |
| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 100 | 12-24 | 70-95 |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | t-BuOH | 100 | 12 | 68-92 |
Table 3: Representative Conditions for Sonogashira Coupling of 5-Bromo-2-chloropyrimidine [1]
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2) | DMF | 80 | 6-12 | 60-88 |
| PdCl₂(PPh₃)₂ (2) | CuI (5) | DIPEA (3) | THF | 60 | 8-16 | 65-90 |
| Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N (2) | Acetonitrile | 70 | 10 | 70-85 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This is a general protocol based on standard SNAr procedures.
Reaction Scheme: 5-bromo-2-chloropyrimidine + Sodium isopropoxide → this compound + NaCl
Procedure:
-
To a solution of isopropanol (10 volumes) in a round-bottom flask under an inert atmosphere, add sodium metal (1.2 equivalents) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir until all the sodium has dissolved to form sodium isopropoxide.
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Add 5-bromo-2-chloropyrimidine (1.0 equivalent) to the solution.
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Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature and quench with water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization.[1]
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2-3 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
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Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
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Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
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Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
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Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
Technical Support Center: Catalyst Selection for 5-Bromo-2-isopropoxypyrimidine Cross-Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for the cross-coupling of 5-Bromo-2-isopropoxypyrimidine, a key building block in medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions for functionalizing this compound?
A1: The most effective and widely used cross-coupling reactions for this substrate are the Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck reactions. The choice of reaction is determined by the desired bond formation:
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Suzuki-Miyaura Coupling: For forming C-C bonds with aryl or vinyl boronic acids/esters.
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Buchwald-Hartwig Amination: For forming C-N bonds with a wide range of primary and secondary amines.
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Sonogashira Coupling: For forming C-C triple bonds with terminal alkynes.
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Heck Coupling: For forming C-C bonds with alkenes.
Q2: How does the 2-isopropoxy group affect the reactivity of the C-Br bond?
A2: The 2-isopropoxy group is an electron-donating group. This can increase the electron density of the pyrimidine ring, which may slightly decrease the reactivity of the C-Br bond towards oxidative addition compared to an unsubstituted bromopyrimidine. However, the C-Br bond at the 5-position remains the primary site for cross-coupling reactions.
Q3: What are the key parameters to control for a successful cross-coupling reaction?
A3: The critical factors for a successful reaction are the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature. Optimization of these parameters is often necessary to achieve high yields and minimize side products.
Q4: I am observing a significant amount of debrominated starting material. What is the cause and how can I minimize it?
A4: Debromination, or hydrodehalogenation, is a common side reaction where the bromine atom is replaced by a hydrogen atom. This can be caused by the presence of a hydride source in the reaction mixture. To minimize debromination, consider the following:
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Base Selection: Some bases can act as hydride donors. Screening different bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or non-nucleophilic organic bases may be beneficial.
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Solvent Purity: Ensure that your solvents are anhydrous and free of impurities that could act as hydride sources.
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Reaction Temperature: Lowering the reaction temperature may help to suppress this side reaction.
Q5: My reaction is not going to completion, and I have low conversion of my starting material. What should I investigate?
A5: Low conversion can be due to several factors:
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Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation.[1] Using bulky, electron-rich phosphine ligands can help to prevent this. Also, ensure that all reagents and solvents are of high purity and properly degassed to avoid catalyst poisoning.[1]
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Suboptimal Temperature: The reaction temperature may be too low. A temperature screen, typically from 80 °C to 120 °C, is recommended.[1]
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Ineffective Base: The base may not be strong enough to facilitate the catalytic cycle. For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[1] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide is typically required.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Formation | Ineffective catalyst system. | Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). |
| Suboptimal reaction temperature. | Perform a temperature screen (e.g., 80-120 °C). Microwave irradiation can sometimes improve yields.[1] | |
| Inappropriate base. | For Suzuki, try stronger inorganic bases (K₃PO₄, Cs₂CO₃). For Buchwald-Hartwig, use a strong, non-nucleophilic base (NaOtBu). | |
| Significant Debromination | Hydride source in the reaction. | Use anhydrous solvents. Screen different, non-hydridic bases. Consider a lower reaction temperature. |
| Homocoupling of Coupling Partner | Presence of oxygen. | Rigorously degas all solvents and the reaction mixture. Maintain a strict inert atmosphere (Argon or Nitrogen). |
| Suboptimal catalyst choice. | Experiment with different palladium catalysts and ligands. | |
| Poor Reproducibility | Impurities in reagents or solvents. | Use high-purity, anhydrous solvents and reagents. Ensure the base is of high quality. |
| Inconsistent heating or stirring. | Ensure uniform heating and efficient stirring of the reaction mixture. |
Data Presentation: Catalyst and Condition Screening for Analogous Substrates
The following tables summarize typical reaction conditions for cross-coupling reactions of substrates structurally similar to this compound. This data is intended to serve as a guideline for experimental design.
Table 1: Suzuki-Miyaura Coupling of Bromopyrimidines with Arylboronic Acids
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2-3) | 1,4-dioxane/water (4:1) | 100 | 12-24 | 70-95[1] |
| Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | 16 | 65-90[1] |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-dioxane/water (4:1) | 100 | 16 | 50-80[1] |
Table 2: Buchwald-Hartwig Amination of Bromopyrimidines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80 | 8-16 | 75-98[1] |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | t-BuOH | 100 | 12 | 70-90 |
| G3-XPhos (2) | - | LHMDS (1.5) | THF | 65 | 18 | 65-85 |
Table 3: Sonogashira Coupling of Bromopyrimidines with Terminal Alkynes
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2) | DMF | 80 | 6-12 | 60-88[1] |
| PdCl₂(PPh₃)₂ (2) | CuI (5) | DIPEA (3) | THF | 60 | 8 | 70-90 |
| Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N (2) | Acetonitrile | 80 | 12 | 65-85 |
Table 4: Heck Coupling of Bromopyrimidines with Alkenes
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 100 | 16 | 60-85 |
| PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | NMP | 120 | 24 | 55-80 |
| Herrmann's catalyst (1) | - | NaOAc (2) | DMAc | 130 | 12 | 70-90 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2-3 equiv.).[1]
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
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Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).[1]
-
Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v).[1]
-
The reaction mixture is stirred at the desired temperature (e.g., 100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[1]
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[1]
-
The vessel is evacuated and backfilled with an inert gas.[1]
-
Add the degassed solvent (e.g., toluene).[1]
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).[1]
-
The reaction mixture is stirred at the desired temperature (e.g., 80 °C) until the starting material is consumed.[1]
-
After cooling, the reaction is quenched with water and extracted with an organic solvent.
-
The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.
General Protocol for Sonogashira Coupling
-
To a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%) if used.[1]
-
The flask is flushed with an inert gas.
-
Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.).[1]
-
Add the terminal alkyne (1.2 equiv.) via syringe.[1]
-
The mixture is stirred at the desired temperature (e.g., 80 °C) and the reaction progress is monitored.[1]
-
Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried, filtered, and concentrated, followed by purification by column chromatography.
General Protocol for Heck Coupling
-
In a reaction vessel, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), the base (e.g., Et₃N, 2.0 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) with a suitable ligand (e.g., P(o-tol)₃, 4 mol%).
-
The vessel is sealed and flushed with an inert gas.
-
Add the degassed solvent (e.g., DMF).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed.
-
After cooling, the mixture is filtered, and the filtrate is partitioned between an organic solvent and water.
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.
Visualizations
References
Technical Support Center: Managing 5-Bromo-2-isopropoxypyrimidine in Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-isopropoxypyrimidine. The focus is on managing and mitigating the common side reaction of dehalogenation (hydrodehalogenation) during cross-coupling and other functionalization reactions.
Troubleshooting Guide: Dehalogenation Side Reactions
This guide addresses specific issues related to the undesired formation of 2-isopropoxypyrimidine as a byproduct.
Q1: I am observing a significant amount of a lower molecular weight, more nonpolar byproduct in my reaction mixture, which I suspect is the dehalogenated compound 2-isopropoxypyrimidine. How can I confirm its identity?
A1: The presence of the dehalogenated byproduct, 2-isopropoxypyrimidine, can be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot (higher Rf value) compared to the starting material, this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak with a molecular ion corresponding to the mass of 2-isopropoxypyrimidine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy of the crude product will reveal a new signal in the aromatic region, corresponding to the proton that has replaced the bromine atom at the 5-position of the pyrimidine ring.
Q2: What are the primary causes of dehalogenation (hydrodehalogenation) during my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig)?
A2: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions.[1] The primary causes include:
-
Reaction Temperature and Time: High temperatures and prolonged reaction times can promote the hydrodehalogenation pathway.[1]
-
Choice of Base: The type, strength, and concentration of the base are critical. Some bases can act as hydride donors or facilitate pathways that lead to dehalogenation.
-
Solvent: The solvent can influence the reaction pathway. Protic solvents or impurities like water or alcohols can serve as a hydrogen source for the dehalogenation process.
-
Phosphine Ligand: The electronic and steric properties of the phosphine ligand on the palladium catalyst can influence the relative rates of the desired cross-coupling versus the undesired dehalogenation.
-
Catalyst System: The choice of palladium precursor and ligand can impact the stability of the catalytic species and its propensity to undergo side reactions.
Q3: My Suzuki-Miyaura coupling reaction is producing a significant amount of 2-isopropoxypyrimidine. How can I minimize this side reaction?
A3: To minimize dehalogenation in a Suzuki-Miyaura coupling, consider the following optimization strategies:
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Lower the Reaction Temperature: This is often the most effective method to reduce the rate of hydrodehalogenation relative to the cross-coupling reaction.
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Use a Milder Base: Strong bases can sometimes promote dehalogenation. Consider switching to a weaker base, such as K3PO4 or Cs2CO3, which are often effective for heteroaryl halides.[2]
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Change the Solvent System: Aprotic solvents are generally preferred. If a co-solvent is needed, ensure it is rigorously dried and degassed. For example, a mixture of 1,4-dioxane and water is common, but minimizing the amount of water can be beneficial.[3]
-
Select an Appropriate Ligand: Bulky, electron-rich phosphine ligands, such as XPhos or SPhos, can sometimes stabilize the palladium catalyst and favor the desired cross-coupling pathway over dehalogenation.
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Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to prevent further byproduct formation.[3]
Q4: I am attempting a Buchwald-Hartwig amination and observing dehalogenation. What adjustments should I make?
A4: In Buchwald-Hartwig aminations, dehalogenation can compete with the desired C-N bond formation.[4][5][6] To address this:
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Optimize the Base: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. However, their concentration and the specific base chosen can influence the extent of dehalogenation. Experimenting with different bases may be necessary.
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Ligand Selection: The choice of ligand is crucial. Bulky biarylphosphine ligands are often effective in promoting the desired amination.[2]
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Temperature Control: As with other cross-coupling reactions, running the reaction at the lowest effective temperature can help minimize dehalogenation.
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Thorough Degassing: Ensure all reagents and the solvent are thoroughly degassed to prevent oxygen from interfering with the catalyst, which can lead to side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with this compound?
A1: Besides the desired functionalization, the most common side reaction is hydrodehalogenation , which results in the formation of 2-isopropoxypyrimidine. Other potential side reactions, depending on the specific reaction conditions and coupling partners, can include homocoupling of the starting material or the coupling partner.
Q2: Which palladium catalysts and ligands are recommended as a starting point for cross-coupling reactions with this compound?
A2: A good starting point for many cross-coupling reactions with aryl bromides is a Pd(0) source like Pd(PPh3)4 or a system generated in situ from a Pd(II) precursor (e.g., Pd(OAc)2 or Pd2(dba)3) with a suitable phosphine ligand. For challenging couplings, or to minimize side reactions, bulky, electron-rich biarylphosphine ligands such as SPhos or XPhos are often beneficial.[3]
Q3: How does the isopropoxy group at the 2-position influence the reactivity of the C-Br bond?
A3: The isopropoxy group is an electron-donating group. This can increase the electron density of the pyrimidine ring, which might slightly decrease the reactivity of the C-Br bond towards oxidative addition to the palladium catalyst compared to an unsubstituted bromopyrimidine. However, the C-Br bond at the 5-position remains the primary site of reactivity in palladium-catalyzed cross-coupling reactions.
Q4: Can I perform a lithiation-borylation sequence on this compound? What are the potential pitfalls?
A4: A bromine-lithium exchange followed by borylation is a viable strategy for introducing a boronic ester at the 5-position. However, this approach requires cryogenic conditions (typically -78 °C) to prevent undesired side reactions. The resulting lithiated pyrimidine can be unstable at higher temperatures. It is crucial to use anhydrous solvents and reagents and to maintain a strictly inert atmosphere.
Data Presentation: Recommended Starting Conditions for Cross-Coupling
The following tables provide general starting conditions for common cross-coupling reactions with this compound. These are intended as a starting point and may require optimization for specific substrates.
Table 1: Suzuki-Miyaura Coupling - General Conditions
| Parameter | Recommended Condition | Notes |
| Catalyst | Pd(PPh3)4 (2-5 mol%) or Pd(OAc)2 (2 mol%) + SPhos (4 mol%) | For challenging substrates, a Pd(II) precursor with a bulky ligand may be more effective. |
| Base | K3PO4 or K2CO3 (2-3 equivalents) | K3PO4 is often a good choice for heteroaryl bromides. |
| Solvent | 1,4-Dioxane/H2O (e.g., 4:1 v/v), Toluene, or DMF | Ensure solvents are thoroughly degassed. |
| Temperature | 80-100 °C | Start at the lower end of the range to minimize dehalogenation. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for preventing catalyst degradation. |
Table 2: Buchwald-Hartwig Amination - General Conditions
| Parameter | Recommended Condition | Notes |
| Catalyst | Pd2(dba)3 (1-2 mol%) + XPhos or Xantphos (2-4 mol%) | Ligand choice is critical for successful amination. |
| Base | NaOtBu or LHMDS (1.2-1.5 equivalents) | A strong, non-nucleophilic base is required. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous and degassed solvents are essential. |
| Temperature | 80-110 °C | Optimize for the specific amine coupling partner. |
| Atmosphere | Inert (Argon or Nitrogen) | Maintain an inert atmosphere throughout the reaction. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
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Preparation: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.2-1.5 equiv.), and the base (e.g., K3PO4, 2.0 equiv.).
-
Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.
-
Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 80-90 °C) and stir vigorously.
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Preparation: To an oven-dried reaction vessel, add the palladium precursor (e.g., Pd2(dba)3, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Inerting: Seal the vessel and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Under a positive flow of inert gas, add the solvent (e.g., toluene), followed by this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
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Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Competing pathways in palladium-catalyzed reactions.
Caption: Workflow for troubleshooting dehalogenation.
Caption: Key factors influencing reaction outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: 5-Bromo-2-isopropoxypyrimidine Reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 5-Bromo-2-isopropoxypyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed on this compound?
A1: The most prevalent and synthetically useful reactions for the functionalization of this compound are palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon (C-C) bonds.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen (C-N) bonds.[1]
Additionally, the bromine atom can be utilized in:
-
Lithiation and Grignard Reagent Formation: To create a nucleophilic pyrimidine species for reaction with various electrophiles.
Q2: How does the choice of solvent impact the reactivity of this compound in cross-coupling reactions?
A2: The solvent plays a critical role in palladium-catalyzed cross-coupling reactions by influencing the solubility of reagents, the stability of the catalytic species, and reaction rates.[2] For instance, in Buchwald-Hartwig aminations, toluene and 1,4-dioxane are often effective solvents, while THF may sometimes result in lower yields.[2] In Suzuki-Miyaura reactions, a mixture of an organic solvent (like 1,4-dioxane or THF) and water is commonly used to facilitate the dissolution of both the organic substrates and the inorganic base.[3][4] The polarity of the solvent can significantly impact the stability of catalytic intermediates.[5]
Q3: Are there any general tips for handling this compound and the reagents used in its reactions?
A3: Yes, for successful and reproducible results, consider the following:
-
Inert Atmosphere: Palladium catalysts and many phosphine ligands are sensitive to air and moisture. Therefore, it is crucial to perform reactions under an inert atmosphere (e.g., argon or nitrogen).[6]
-
Anhydrous and Degassed Solvents: Use of anhydrous and degassed solvents is essential to prevent catalyst deactivation and unwanted side reactions, such as hydrodehalogenation.[5] Traces of water can be particularly detrimental in Grignard reagent formation.[7]
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Reagent Quality: Ensure all reagents, including the palladium catalyst, ligands, and bases, are of high purity.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Solvent System | Screen alternative solvents. If using a non-polar solvent, try a polar aprotic/water mixture such as 1,4-dioxane/water (4:1).[5] | The solvent polarity affects the solubility of reagents and the stability of catalytic intermediates. A dioxane/water mixture is often effective.[4][5] |
| Poor Reagent Solubility | Ensure the base (e.g., K₃PO₄, Cs₂CO₃) is finely ground and well-suspended. The addition of water can aid in dissolving inorganic bases.[5] | Poor solubility of the base can lead to slow reaction rates. |
| Catalyst Deactivation | Thoroughly degas the solvent before use to remove dissolved oxygen. | Oxygen can oxidize and deactivate the Pd(0) catalyst.[5] |
| Incorrect Base | Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. | The choice of base is often solvent-dependent and is crucial for the transmetalation step.[8] |
Issue 2: Low Yield or Side Product Formation in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Solvent Choice | If using 1,4-dioxane or THF, consider switching to toluene, which often provides higher yields.[2] | Toluene is a common and effective solvent for Buchwald-Hartwig aminations.[2] |
| Hydrodehalogenation Side Product | Ensure the solvent is strictly anhydrous. | Traces of water can lead to the formation of the hydrodehalogenated pyrimidine.[5] |
| Inactive Catalyst | Use a pre-catalyst or ensure the active Pd(0) species is generated effectively. Handle all catalyst components under an inert atmosphere. | The active Pd(0) catalyst is sensitive to oxygen.[2] |
| Inappropriate Base | For base-sensitive substrates, consider using weaker inorganic bases like Cs₂CO₃ or K₃PO₄, although this may require higher temperatures or longer reaction times.[2] | Strong bases like NaOtBu can cause substrate degradation but often lead to faster reactions.[2] |
Issue 3: Failure to Form Grignard Reagent or Lithiated Species
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Moisture | Flame-dry all glassware under vacuum and cool under an inert gas. Use rigorously dried, anhydrous solvents.[7] | Grignard reagents and organolithiums are highly reactive towards protic sources like water, which will quench the reaction.[7] |
| Poor Quality Magnesium | Use fresh, high-quality magnesium turnings. Activate the magnesium with a small crystal of iodine or 1,2-dibromoethane. | The surface of magnesium can be passivated by an oxide layer that prevents the reaction.[9] |
| Inappropriate Solvent | THF is generally a better solvent for Grignard reagent formation than diethyl ether due to its ability to better stabilize the reagent.[9] For lithiation, the choice of solvent (e.g., THF vs. diethyl ether) can dramatically affect the stability and reactivity of the aryllithium species.[10] | The solvent coordinates to the magnesium or lithium, influencing the stability and reactivity of the organometallic species. |
Data Presentation
The following tables provide representative data for common reactions. Note that optimal conditions for this compound may require some screening.
Table 1: Representative Solvent Effects on Buchwald-Hartwig Amination Yield
| Solvent | Dielectric Constant | Typical Yield (%) | Notes |
| Toluene | 2.4 | >95 | Often the solvent of choice, good for selectivity.[2] |
| 1,4-Dioxane | 2.2 | ~90 | A good alternative to toluene.[2] |
| THF | 7.5 | ~75 | Can be effective, but sometimes lower yields are observed.[2] |
| Data is representative for the amination of bromo-heterocycles and should be used as a starting point for optimization. |
Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Bromo-pyrimidines
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | Moderate to Good |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | - | Good |
| Pd(OAc)₂ / SPhos | K₃PO₄ | THF | 80 | 12 | ~95 |
| This data is compiled from reactions with structurally similar bromopyrimidines and serves as a guide for reaction optimization.[3][4][11] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[3]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).[12]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.[2]
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv.) and the amine (1.2 equiv.).[2]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.[2]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.[2]
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Solvent and Ligand Effects on the Tandem Addition-Lithiation-Electrophilic Substitution of Phenyllithium on α,β-Unsaturated Carbonyl Compounds [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
preventing homocoupling in Suzuki reactions of 5-Bromo-2-isopropoxypyrimidine
Technical Support Center: Suzuki Coupling of 5-Bromo-2-isopropoxypyrimidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homocoupling in the Suzuki-Miyaura cross-coupling reaction of this compound.
Troubleshooting Guide: Preventing Homocoupling
Homocoupling of the boronic acid reagent is a prevalent side reaction that diminishes the yield of the desired cross-coupled product and complicates purification. This guide provides a systematic approach to diagnose and resolve this issue.
dot
Technical Support Center: Work-up Procedures for 5-Bromo-2-isopropoxypyrimidine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up of reactions involving 5-Bromo-2-isopropoxypyrimidine. It is intended for researchers, scientists, and drug development professionals to navigate common challenges encountered during the purification of products from palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.
Troubleshooting Guides
This section addresses specific issues that may arise during the work-up of reactions with this compound in a question-and-answer format.
Suzuki-Miyaura Coupling Reactions
Question 1: After my Suzuki coupling reaction, I have a persistent emulsion during the aqueous work-up. How can I resolve this?
Answer: Emulsions are common when using certain solvent systems and bases. Here are a few strategies to break the emulsion:
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Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase can help to break the emulsion.
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Filtration through Celite®: Filter the entire mixture through a pad of Celite®. This can help to break up the emulsion and remove particulate matter.
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Change in Solvent: If the emulsion persists, try adding a different organic solvent with a different polarity, such as methyl tert-butyl ether (MTBE) or dichloromethane (DCM).
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Centrifugation: If available, centrifuging the mixture can effectively separate the layers.
Question 2: My final product is contaminated with residual boronic acid or its byproducts. What is the best way to remove them?
Answer: Boronic acid and its derivatives can often be challenging to remove completely. Here are several effective methods:
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Aqueous Base Wash: Perform multiple washes of the organic layer with a mild aqueous base, such as 1 M sodium hydroxide (NaOH) or potassium carbonate (K2CO3). This will convert the boronic acid into its boronate salt, which is more soluble in the aqueous phase.[1] Be cautious with the pH if your product is base-sensitive.
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Methanol Co-evaporation: After the initial work-up, dissolve the crude product in methanol and concentrate it under reduced pressure. Repeating this process several times can remove boric acid as the volatile trimethyl borate.[2]
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Acidic Wash (for base-stable products): If your product is stable to acid, a wash with a dilute acid like 1 M hydrochloric acid (HCl) can sometimes help.
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Column Chromatography: If the above methods are insufficient, column chromatography on silica gel is a reliable method. A polar solvent system, such as dichloromethane/methanol, may be necessary to effectively separate the polar boronic acid derivatives.[3]
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Scavenger Resins: Specialized boronic acid scavenger resins can be used to selectively bind and remove the impurities.
Question 3: I am observing significant dehalogenation (loss of the bromine atom) in my product. How can I minimize this during the reaction and work-up?
Answer: Dehalogenation is a known side reaction in palladium-catalyzed couplings.[4] While it primarily occurs during the reaction, work-up conditions can sometimes exacerbate the issue.
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Reaction Optimization: To minimize dehalogenation during the reaction, consider using milder bases (e.g., potassium carbonate instead of sodium tert-butoxide), lower reaction temperatures, and ensuring a thoroughly degassed reaction mixture.
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Careful Quenching: Quench the reaction at room temperature or below. Avoid quenching with strong acids if possible, as this can sometimes promote dehalogenation. A gentle quench with water or saturated ammonium chloride is recommended.
Buchwald-Hartwig Amination Reactions
Question 1: My product is contaminated with the phosphine ligand and/or its oxide. How can I effectively remove these impurities?
Answer: Phosphine-based impurities are common in Buchwald-Hartwig reactions. Here are some strategies for their removal:
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Acid Wash: If your product is not a basic amine, you can wash the organic layer with dilute aqueous acid (e.g., 1 M HCl). This will protonate the phosphine ligand, making it more soluble in the aqueous layer.
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Silica Gel Plug: For non-polar products, dissolving the crude mixture in a non-polar solvent like hexanes or a mixture of hexanes and a small amount of ether, and then filtering it through a short plug of silica gel can effectively retain the polar phosphine oxide.[5]
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Oxidative Work-up: In some cases, adding an oxidizing agent like hydrogen peroxide during the work-up can convert the residual phosphine ligand to its more polar oxide, which is then easier to remove by extraction or chromatography. This should be done with caution and compatibility with the product must be checked.
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Precipitation: For certain phosphine oxides, precipitation from a suitable solvent system can be an effective purification method.[6]
Question 2: I suspect the isopropoxy group on my pyrimidine ring is being cleaved during the work-up. How can I prevent this?
Answer: The isopropoxy group, being an ether linkage on an electron-deficient pyrimidine ring, can be susceptible to cleavage under strong acidic or basic conditions, especially at elevated temperatures.
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Avoid Strong Acids and Bases: During the work-up, use mild conditions. Opt for saturated aqueous ammonium chloride for quenching instead of strong acids. For basic washes, use dilute solutions of sodium bicarbonate or potassium carbonate rather than strong hydroxides.
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Maintain Low Temperatures: Perform all extractions and washes at room temperature or below to minimize the risk of hydrolysis.
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Minimize Contact Time: Do not let the reaction mixture or product sit in acidic or basic aqueous solutions for extended periods.
Frequently Asked Questions (FAQs)
Q1: What is a general work-up procedure for a Suzuki coupling reaction of this compound?
A1: A typical work-up involves cooling the reaction mixture, diluting it with an organic solvent like ethyl acetate, and washing with water and brine. To remove specific impurities, additional washes with dilute base (for boronic acid) may be necessary. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
Q2: What is a general work-up procedure for a Buchwald-Hartwig amination of this compound?
A2: After cooling the reaction, it is typically quenched with saturated aqueous ammonium chloride.[7] The mixture is then extracted with an organic solvent. The organic layer is washed with water and brine. To remove phosphine-related impurities, an acid wash can be performed if the product is not basic. The organic layer is then dried and concentrated.
Q3: How can I remove the palladium catalyst from my final product?
A3: Several methods can be used to remove residual palladium:
-
Filtration through Celite®: Passing the reaction mixture through a pad of Celite® can remove palladium black and other solid catalyst residues.[8]
-
Activated Charcoal: Treatment with activated charcoal can adsorb palladium, which can then be removed by filtration.
-
Scavenging Resins: Thiol-functionalized silica gels or other commercial palladium scavengers are highly effective.[9]
-
Column Chromatography: Is often effective at removing residual palladium.[8]
Q4: My product is a basic amine. How should I modify the work-up to avoid losing it in an acidic wash?
A4: If your product is a basic amine, you should avoid acidic washes. Instead, rely on neutral or slightly basic washes to remove other impurities. Purification by column chromatography will be the most effective method to separate your basic product from non-basic impurities.
Q5: What are some common impurities to look out for in reactions of this compound?
A5: Besides the expected byproducts from the specific reaction (e.g., boronic acid derivatives, phosphine oxides), common impurities can include:
-
Unreacted this compound.
-
Dehalogenated product (2-isopropoxypyrimidine).
-
Homocoupled products.
-
Hydrolysis product (5-Bromo-pyrimidin-2-ol).
Data Presentation
Table 1: Common Reagents for Aqueous Work-up
| Reagent | Purpose | Concentration | Notes |
| Water (H₂O) | General washing | - | Removes water-soluble salts and reagents. |
| Brine (sat. NaCl) | Breaking emulsions, removing water | Saturated | Use as a final aqueous wash before drying. |
| Saturated NH₄Cl | Quenching reactions | Saturated | Mildly acidic quench. |
| 1 M NaOH | Removing boronic acids | 1 M | Use with caution if product is base-sensitive. |
| 1 M K₂CO₃ | Removing boronic acids | 1 M | Milder alternative to NaOH. |
| 1 M HCl | Removing basic impurities (e.g., phosphines) | 1 M | Use only if the product is acid-stable and not a base. |
Experimental Protocols
General Work-up Protocol for Suzuki-Miyaura Coupling
-
Cooling and Dilution: Once the reaction is complete, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, 3 volumes of the reaction solvent).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash the organic layer sequentially with:
-
Water (1 x 2 volumes).
-
1 M aqueous K₂CO₃ or NaOH (2 x 1 volume) to remove excess boronic acid and its byproducts.
-
Brine (1 x 1 volume).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and wash the solid with a small amount of the organic solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
General Work-up Protocol for Buchwald-Hartwig Amination
-
Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (1 volume of the reaction solvent).[7]
-
Extraction: Transfer the mixture to a separatory funnel and add an organic solvent such as ethyl acetate (3 volumes). Separate the layers and extract the aqueous layer with the organic solvent (2 x 1 volume).
-
Washing: Combine the organic layers and wash with brine (1 x 1 volume).
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General workflow for the work-up of a Suzuki-Miyaura coupling reaction.
Caption: General workflow for the work-up of a Buchwald-Hartwig amination reaction.
References
- 1. reddit.com [reddit.com]
- 2. Workup [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. shenvilab.org [shenvilab.org]
- 5. Workup [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromo-2-isopropoxypyrimidine and 5-Chloro-2-isopropoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 5-Bromo-2-isopropoxypyrimidine and 5-Chloro-2-isopropoxypyrimidine, two key heterocyclic building blocks in medicinal chemistry and materials science. The choice between these starting materials can significantly impact reaction conditions, catalyst selection, and overall synthetic efficiency. This document summarizes their performance in common cross-coupling and metalation reactions, supported by experimental data and detailed protocols.
Core Principles of Reactivity
The primary difference in reactivity between the two compounds lies in the carbon-halogen bond at the C5 position of the pyrimidine ring. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl.[1][2][3][4] This trend is governed by the bond dissociation energy of the carbon-halogen (C-X) bond; the C-Br bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in catalytic cycles.[4][5]
Consequently, this compound is generally more reactive than its chloro-analogue, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times. Conversely, 5-Chloro-2-isopropoxypyrimidine may require more robust catalyst systems, stronger bases, and higher temperatures to achieve comparable yields.[3]
Comparative Analysis in Key Synthetic Transformations
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The enhanced reactivity of the C-Br bond makes this compound the preferred substrate for this transformation under standard conditions. To effectively couple the less reactive 5-Chloro-2-isopropoxypyrimidine, specialized palladium catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often necessary to facilitate the challenging oxidative addition step.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | This compound | 5-Chloro-2-isopropoxypyrimidine |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd₂(dba)₃, Pd(OAc)₂ |
| Typical Ligand | PPh₃, dppf | SPhos, XPhos, RuPhos |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃[3] | K₃PO₄, CsF |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF[3] | Toluene, THF, Dioxane |
| Temperature | 80 - 100 °C[3] | 100 - 120 °C |
| Representative Yield | Good to Excellent | Moderate to Good |
Buchwald-Hartwig Amination
For the formation of C-N bonds, the Buchwald-Hartwig amination follows a similar reactivity trend. The C-Br bond of this compound readily undergoes oxidative addition, enabling coupling with a wide range of primary and secondary amines.[6] The amination of 5-Chloro-2-isopropoxypyrimidine is more demanding and typically requires catalyst systems with highly active, sterically hindered biarylphosphine ligands to achieve high conversion.[7]
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | This compound | 5-Chloro-2-isopropoxypyrimidine |
| Typical Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ |
| Typical Ligand | BINAP, Xantphos | XPhos, RuPhos, BrettPhos |
| Base | NaOt-Bu, K₃PO₄, LiHMDS[6] | NaOt-Bu, LHMDS |
| Solvent | Toluene, Dioxane | Toluene, Dioxane |
| Temperature | 80 - 110 °C | 100 - 130 °C |
| Representative Yield | Good to Excellent | Moderate to Good |
Metal-Halogen Exchange (Lithiation)
Metal-halogen exchange is critical for generating nucleophilic pyrimidine species. The rate of this exchange is significantly faster for bromides than for chlorides (I > Br > Cl).[8] this compound can be efficiently lithiated at low temperatures using common organolithium reagents like n-butyllithium. In contrast, the C-Cl bond in 5-Chloro-2-isopropoxypyrimidine is much less reactive and often requires harsher conditions or more reactive reagents, which can lead to side reactions.
Table 3: Representative Conditions for Metal-Halogen Exchange
| Parameter | This compound | 5-Chloro-2-isopropoxypyrimidine |
| Reagent | n-BuLi, s-BuLi, t-BuLi | n-BuLi, t-BuLi |
| Solvent | THF, Diethyl Ether | THF, Diethyl Ether |
| Temperature | -78 °C to -60 °C | -78 °C to -20 °C (often sluggish) |
| Reaction Time | < 1 hour | Several hours / Often incomplete |
| Outcome | High conversion to the lithiated species | Low to moderate conversion |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Preparation : In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition : Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
Solvent Addition : Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction : Stir the mixture at 90 °C and monitor its progress by TLC or LC-MS.
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Note: For 5-Chloro-2-isopropoxypyrimidine, a similar protocol may be followed, but substituting the catalyst system with Pd₂(dba)₃ (0.025 equiv.) and a ligand like SPhos (0.1 equiv.), and increasing the reaction temperature to 110 °C is recommended.
Protocol 2: General Procedure for Lithiation and Quenching of this compound
-
Preparation : In a flame-dried, three-neck flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous THF.
-
Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation : Add n-butyllithium (n-BuLi, 1.1 equiv., typically 1.6 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stirring : Stir the resulting solution at -78 °C for 30-60 minutes.
-
Quenching : Add the desired electrophile (e.g., an aldehyde, ketone, or CO₂) dropwise at -78 °C.
-
Workup : After the reaction is complete (monitored by TLC), quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.
-
Extraction and Purification : Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product as needed.
Visualizations
Caption: Synthetic pathways for 5-halopyrimidines.
Caption: Reactivity comparison in oxidative addition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
The Halogen Dance: A Comparative Guide to 5-Halopyrimidines in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the functionalization of the pyrimidine core is a critical step in the synthesis of a vast array of bioactive molecules. Among the various strategies, palladium-catalyzed cross-coupling reactions of 5-halopyrimidines stand out as a powerful and versatile tool. The choice of the halogen atom—iodine, bromine, chlorine, or fluorine—at the 5-position significantly influences the reactivity of the pyrimidine substrate, impacting reaction conditions, catalyst selection, and overall efficiency. This guide provides a comparative analysis of 5-iodo-, 5-bromo-, 5-chloro-, and 5-fluoropyrimidines in key cross-coupling reactions, supported by experimental data to inform synthetic strategy and optimization.
The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy, where the weaker C-I bond is more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step.[1] Consequently, 5-iodopyrimidines are the most reactive substrates, often requiring milder reaction conditions, while 5-chloropyrimidines are more challenging to activate and may necessitate more specialized and robust catalytic systems.[1] 5-Fluoropyrimidines are generally considered unreactive in these transformations.[1]
The position of the halogen on the pyrimidine ring also plays a crucial role, with the general order of reactivity being C4(6) > C2 > C5.[1] The electron-deficient nature of the pyrimidine ring activates halogens at the C2 and C4/C6 positions towards oxidative addition.[1] The C5 position, being less electron-deficient, is the least reactive of the three.[1]
Comparative Performance in Key Cross-Coupling Reactions
The following sections provide a comparative overview of the performance of 5-halopyrimidines in five widely used cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, and Negishi couplings. The data presented is a synthesis of literature findings and aims to provide a clear comparison of reactivity. It is important to note that direct side-by-side comparisons under identical conditions for all four halogens are not always available; in such cases, reactivity trends are inferred from closely related examples and established principles of cross-coupling chemistry.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a halide and an organoboron compound.
| 5-Halopyrimidine | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| 5-Iodopyrimidine | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | >95 | Highly reactive, proceeds smoothly under standard conditions. |
| 5-Bromopyrimidine | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15-24 | Moderate to Good | A common and effective substrate, though may require slightly more forcing conditions than the iodo-analogue.[2] |
| 5-Chloropyrimidine | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | Variable | Requires more specialized ligands and higher temperatures to achieve good yields due to the stronger C-Cl bond.[3] |
| 5-Fluoropyrimidine | - | - | - | - | - | No Reaction | Generally unreactive in Suzuki-Miyaura coupling.[1] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.
| 5-Halopyrimidine | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| 5-Iodopyrimidine | Pd₂(dba)₃ (2) / Xantphos (4) | Cs₂CO₃ | Toluene | 100 | 4-8 | High | High reactivity allows for efficient coupling with a wide range of amines. |
| 5-Bromopyrimidine | Pd₂(dba)₃ (2) / BINAP (3) | NaOtBu | Toluene | 80 | 12-24 | Good to High | A versatile substrate, with a broad scope of amine coupling partners.[2] |
| 5-Chloropyrimidine | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ | t-BuOH | 110 | 18-24 | Moderate | Requires bulky, electron-rich phosphine ligands and higher temperatures for successful coupling.[4] |
| 5-Fluoropyrimidine | - | - | - | - | - | No Reaction | Generally unreactive in Buchwald-Hartwig amination.[1] |
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between a halide and a terminal alkyne.
| 5-Halopyrimidine | Catalyst System (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| 5-Iodopyrimidine | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 2-4 | High | Very reactive, often proceeds at room temperature with high efficiency. |
| 5-Bromopyrimidine | PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | Et₃N | THF/DMF | RT - 100 | 3-16 | Good to High | A widely used substrate; heating may be required for less reactive alkynes.[5][6] |
| 5-Chloropyrimidine | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Dioxane | 100 | 24 | Low to Moderate | Challenging substrate requiring higher catalyst loadings and temperatures. |
| 5-Fluoropyrimidine | - | - | - | - | - | No Reaction | Generally unreactive in Sonogashira coupling.[1] |
Stille Coupling
The Stille coupling enables C-C bond formation between a halide and an organotin compound.
| 5-Halopyrimidine | Catalyst System (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| 5-Iodopyrimidine | Pd(PPh₃)₄ (3) | - | DMF | 100 | 1-3 | High | Highly efficient coupling due to the high reactivity of the C-I bond.[7] |
| 5-Bromopyrimidine | Pd(PPh₃)₄ (5) | - | Toluene/DMF | 80-120 | 12-24 | Good | A common substrate, though requiring more elevated temperatures than the iodo counterpart.[2] |
| 5-Chloropyrimidine | Pd₂(dba)₃ (1.5) / P(t-Bu)₃ (3) | CsF | Dioxane | 100 | 24-48 | Moderate | Requires specialized ligands and additives to facilitate the reaction. |
| 5-Fluoropyrimidine | - | - | - | - | - | No Reaction | Generally unreactive in Stille coupling.[1] |
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide.
| 5-Halopyrimidine | Catalyst System (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| 5-Iodopyrimidine | Pd(PPh₃)₄ (5) | THF | 60 | 2-6 | High | High reactivity allows for efficient coupling under relatively mild conditions. |
| 5-Bromopyrimidine | Pd(dppf)Cl₂ (3) | THF | 65 | 12-24 | Good to High | A versatile substrate for Negishi coupling. |
| 5-Chloropyrimidine | Ni(acac)₂ (5) / dppe (5) | DMA | 80 | 24-48 | Moderate | Often requires nickel catalysis for effective coupling.[8] |
| 5-Fluoropyrimidine | - | - | - | - | - | No Reaction |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific substrates.
Suzuki-Miyaura Coupling of 5-Bromopyrimidine
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane
-
Degassed water
Procedure: To a dry Schlenk flask under an inert atmosphere, 5-bromopyrimidine, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄ are added.[2] Degassed 1,4-dioxane and water (typically in a 4:1 ratio) are then added via syringe.[2] The reaction mixture is stirred and heated to 85-95 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Buchwald-Hartwig Amination of 5-Chloropyrimidine
Materials:
-
5-Chloropyrimidine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
RuPhos (4 mol%)
-
K₃PO₄ (2.1 equiv)
-
Anhydrous t-BuOH
Procedure: An oven-dried Schlenk tube is charged with Pd(OAc)₂, RuPhos, and K₃PO₄. The tube is evacuated and backfilled with an inert gas. 5-Chloropyrimidine, the amine, and anhydrous t-BuOH are then added. The tube is sealed and the reaction mixture is heated to 110 °C with stirring. The reaction is monitored by TLC or LC-MS. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.
Sonogashira Coupling of 5-Iodopyrimidine
Materials:
-
5-Iodopyrimidine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (4 mol%)
-
Et₃N (2.0 equiv)
-
Anhydrous THF
Procedure: To a dry Schlenk flask under an inert atmosphere are added 5-iodopyrimidine, PdCl₂(PPh₃)₂, and CuI. Anhydrous THF and Et₃N are added, and the mixture is stirred for a few minutes. The terminal alkyne is then added dropwise. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The crude product is purified by column chromatography.
Visualizing the Cross-Coupling Workflow
The following diagrams illustrate the generalized workflow and catalytic cycle for a typical palladium-catalyzed cross-coupling reaction.
References
A Comparative Guide to the Validation of 5-Bromo-2-isopropoxypyrimidine as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the selection and validation of pharmaceutical intermediates are critical steps that influence the efficiency, scalability, and success of synthesizing active pharmaceutical ingredients (APIs). 5-Bromo-2-isopropoxypyrimidine is a key heterocyclic building block, valued for its role in the construction of complex molecular architectures found in a variety of therapeutic agents. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, which are fundamental to the formation of carbon-carbon and carbon-nitrogen bonds.
This guide provides an objective comparison of this compound with alternative intermediates, supported by representative experimental data. It further details the essential analytical validation protocols required to ensure the identity, purity, and quality of this intermediate, in accordance with regulatory expectations.
Comparative Performance in Key Synthetic Reactions
The value of a pharmaceutical intermediate is largely determined by its performance in key chemical transformations. The following tables summarize representative yields for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, comparing this compound with other commonly used pyrimidine-based intermediates.
Disclaimer: The following data is collated from various sources and is intended to be representative. Actual yields may vary depending on specific reaction conditions, substrate scope, and catalyst systems.
Table 1: Representative Yields in Suzuki-Miyaura Cross-Coupling Reactions
| Intermediate | Coupling Partner (Arylboronic Acid) | Catalyst System | Base | Solvent | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 85-95 |
| 5-Bromo-2-chloropyrimidine | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 70-95[1] |
| 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80-90 |
| 5-Bromo-2-methoxypyrimidine | 3-Tolylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 88-96 |
Table 2: Representative Yields in Buchwald-Hartwig Amination Reactions
| Intermediate | Coupling Partner (Amine) | Catalyst System | Base | Solvent | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-92 |
| 5-Bromo-2-chloropyrimidine | Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 75-98[1] |
| 2,4-Dichloropyrimidine | n-Hexylamine | Pd₂(dba)₃ / Xantphos | K₃PO₄ | 1,4-Dioxane | 70-85 |
| 5-Bromo-2-methoxypyrimidine | Piperidine | Pd₂(dba)₃ / DavePhos | LHMDS | THF | 82-94 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of pharmaceutical intermediates. The following are generalized procedures for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry reaction vessel, combine the pyrimidine substrate (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under an inert atmosphere, add the pyrimidine substrate (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.).
-
Solvent Addition: Add an anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the mixture to 80-110 °C and stir for 6-24 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography to yield the desired product.
Validation of this compound
The validation of a pharmaceutical intermediate is a regulatory requirement to demonstrate its fitness for the intended purpose.[2][3][4][5] The following section outlines the key analytical procedures for the validation of this compound, in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4][5]
Analytical Method Validation Workflow
The validation of an analytical method follows a structured workflow to ensure the reliability and accuracy of the results.
Caption: A flowchart of the analytical method validation process.
Key Validation Parameters and Experimental Protocols
Table 3: Analytical Validation Parameters for this compound
| Validation Parameter | Purpose | Acceptance Criteria |
| Specificity/Selectivity | To ensure the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present.[2] | No interference from impurities or degradation products at the retention time of the analyte peak. |
| Linearity | To demonstrate that the analytical method's response is directly proportional to the concentration of the analyte.[2] | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy | To determine the closeness of the test results obtained by the method to the true value.[6] | 98.0% to 102.0% recovery. |
| Precision (Repeatability & Intermediate Precision) | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Range | The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have the required precision, accuracy, and linearity.[6] | Defined by the linearity, accuracy, and precision data. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in method parameters. |
Protocol for Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
Protocol for Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC-MS system.
-
Column: A non-polar capillary column (e.g., 5% phenyl polysiloxane).
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A suitable temperature gradient to separate the analyte from potential impurities.
-
Ionization: Electron Impact (EI).
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., ethyl acetate).
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Experiments: ¹H NMR and ¹³C NMR.
-
Sample Preparation: Dissolve an appropriate amount of the sample in the deuterated solvent.
Signaling Pathway Context
The pyrimidine scaffold is a core component of many kinase inhibitors. Understanding the signaling pathways these molecules target is crucial for drug development.
Caption: Simplified RTK signaling pathway targeted by pyrimidine inhibitors.
By providing a robust and well-characterized intermediate like this compound, researchers can confidently synthesize novel kinase inhibitors and other therapeutic agents, accelerating the drug discovery and development process. The validation data and protocols outlined in this guide serve as a foundation for ensuring the quality and consistency of this vital pharmaceutical building block.
References
- 1. 5-Bromopyrimidine-2-carbonitrile(38275-57-9) 1H NMR spectrum [chemicalbook.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. qbdgroup.com [qbdgroup.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. m.youtube.com [m.youtube.com]
Spectroscopic Purity Analysis of 5-Bromo-2-isopropoxypyrimidine: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides a comprehensive comparison of spectroscopic methods for the purity assessment of 5-Bromo-2-isopropoxypyrimidine. Given the limited availability of direct experimental data for this specific compound, this analysis relies on predicted spectroscopic data derived from structurally similar molecules and established principles of spectroscopy.
Predicted Spectroscopic Data for this compound
The following tables summarize the anticipated spectroscopic data for pure this compound. These predictions are based on the analysis of related compounds such as 5-bromopyrimidine, 2-isopropoxyethanol, and other substituted pyrimidines.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.50 | s | 2H | H-4, H-6 (Pyrimidine ring) |
| ~5.30 | sept | 1H | CH (isopropoxy) |
| ~1.40 | d | 6H | CH₃ (isopropoxy) |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~162 | C-2 (Pyrimidine ring) |
| ~158 | C-4, C-6 (Pyrimidine ring) |
| ~110 | C-5 (Pyrimidine ring) |
| ~72 | CH (isopropoxy) |
| ~22 | CH₃ (isopropoxy) |
Table 3: Predicted FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2980-2850 | C-H stretch (aliphatic) |
| ~1600-1450 | C=C and C=N stretching (pyrimidine ring) |
| ~1250-1000 | C-O stretch (ether) |
| ~700-550 | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Assignment |
| 216/218 | [M]⁺ (Molecular ion peak with characteristic Br isotope pattern) |
| 174/176 | [M - C₃H₆]⁺ |
| 159/161 | [M - C₃H₇O]⁺ |
| 131/133 | [M - C₃H₆Br]⁺ |
Comparison with Potential Impurities
The purity of this compound can be compromised by impurities arising from its synthesis. Common synthetic routes for 2,5-disubstituted pyrimidines may involve starting materials like 2-hydroxypyrimidine or 2-chloropyrimidine, which can lead to specific impurities.
Potential Impurities and their Spectroscopic Differentiation:
-
Impurity A: 2-Hydroxy-5-bromopyrimidine (Starting Material):
-
¹H NMR: Absence of isopropoxy signals (~5.30 and ~1.40 ppm). Presence of a broad singlet for the hydroxyl proton.
-
IR: Broad O-H stretching band around 3200-3500 cm⁻¹.
-
-
Impurity B: 2-Chloro-5-bromopyrimidine (Starting Material/Intermediate):
-
¹H NMR: Absence of isopropoxy signals. The chemical shift of the pyrimidine protons will be slightly different due to the electronic effect of chlorine versus the isopropoxy group.
-
MS: Molecular ion peak at m/z 192/194/196, showing isotopic patterns for both bromine and chlorine.
-
-
Impurity C: 2,5-Dibromopyrimidine (Over-bromination byproduct):
-
¹H NMR: Absence of isopropoxy signals.
-
MS: Molecular ion peak at m/z 236/238/240, showing a characteristic pattern for two bromine atoms.
-
-
Impurity D: 2-Isopropoxypyrimidine (Incomplete bromination):
-
¹H NMR: Will show signals for the isopropoxy group and pyrimidine protons, but the chemical shift and multiplicity of the pyrimidine protons will differ due to the absence of the bromine at the 5-position.
-
MS: Molecular ion peak at m/z 138.
-
Table 5: Comparative Purity Analysis Methods
| Method | Principle | Advantages | Disadvantages |
| HPLC | Separation based on polarity | High resolution, quantitative | Requires method development |
| GC-MS | Separation based on boiling point and mass-to-charge ratio | High sensitivity, structural information from fragmentation | Not suitable for non-volatile or thermally labile compounds |
| NMR | Nuclear magnetic resonance | Provides detailed structural information, quantitative | Lower sensitivity compared to MS |
| FT-IR | Infrared absorption | Fast, identifies functional groups | Not ideal for quantifying low-level impurities |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz
-
Pulse Program: Standard single-pulse
-
Number of Scans: 16
-
Relaxation Delay: 1 s
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz
-
Pulse Program: Proton-decoupled
-
Number of Scans: 1024
-
Relaxation Delay: 2 s
-
Spectral Width: 0 to 200 ppm
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Place a small amount of the neat liquid sample on a diamond ATR crystal.
-
Acquisition:
-
Spectrometer: FT-IR spectrometer with ATR accessory
-
Scans: 16 scans
-
Resolution: 4 cm⁻¹
-
Range: 4000-400 cm⁻¹
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.
-
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI), 70 eV
-
Mass Range: 40-400 amu
-
Source Temperature: 230°C
-
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Visualized Workflows
The following diagrams illustrate the logical workflows for the spectroscopic analysis of this compound.
A Comparative Guide to the Spectroscopic Analysis of 5-Bromo-2-isopropoxypyrimidine and Its Analogs
This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 5-Bromo-2-isopropoxypyrimidine, a key intermediate in pharmaceutical and fine chemical synthesis. Due to the limited availability of public spectral data for this specific compound, this guide presents a combination of expected data based on established spectroscopic principles and comparative data from structurally similar analogs. This information is intended to assist researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this compound and related compounds.
Spectroscopic Data Comparison
The following tables summarize the expected and observed NMR and mass spectrometry data for this compound and two comparable analogs: 2-isopropoxypyrimidine and 5-Chloro-2-isopropoxypyrimidine. These analogs have been selected to illustrate the influence of the halogen substituent at the 5-position on the spectral properties.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | H-4, H-6 | H-5 | Isopropyl CH | Isopropyl CH₃ | Solvent |
| This compound (Expected) | ~8.6 | - | ~5.3 | ~1.4 | CDCl₃ |
| 2-isopropoxypyrimidine | ~8.4 | ~6.7 | ~5.3 | ~1.4 | CDCl₃ |
| 5-Chloro-2-isopropoxypyrimidine (Expected) | ~8.5 | - | ~5.3 | ~1.4 | CDCl₃ |
Note: Expected values are estimated based on analogous structures and substituent effects.
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | C-2 | C-4, C-6 | C-5 | Isopropyl CH | Isopropyl CH₃ | Solvent |
| This compound (Expected) | ~165 | ~158 | ~110 | ~72 | ~22 | CDCl₃ |
| 2-isopropoxypyrimidine | ~166 | ~157 | ~112 | ~71 | ~22 | CDCl₃ |
| 5-Chloro-2-isopropoxypyrimidine (Expected) | ~165 | ~157 | ~125 | ~72 | ~22 | CDCl₃ |
Note: Expected values are estimated based on analogous structures and substituent effects.
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| This compound | C₇H₉BrN₂O | 217.06 | 216/218 (M+), 174/176, 133/135, 95 |
| 2-isopropoxypyrimidine | C₇H₁₀N₂O | 138.17 | 138 (M+), 96, 79, 53 |
| 5-Chloro-2-isopropoxypyrimidine | C₇H₉ClN₂O | 172.61 | 172/174 (M+), 130/132, 95 |
Note: The presence of bromine and chlorine isotopes results in characteristic M+ and M+2 peaks in the mass spectra.
Experimental Protocols
The following are detailed methodologies for acquiring NMR and mass spectrometry data for pyrimidine derivatives like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
-
¹H NMR Data Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters include:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 16-64 (adjust for optimal signal-to-noise ratio).
-
-
Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Data Acquisition:
-
Acquire the spectrum on the same spectrometer.
-
A proton-decoupled pulse sequence is typically used.
-
Typical acquisition parameters include:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-10 seconds
-
Number of scans: 1024-4096 (or more, as ¹³C has a low natural abundance).
-
-
Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
-
Direct Infusion Electrospray Ionization (ESI-MS):
-
Infuse the sample solution directly into the ESI source of a mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode.
-
Typical ESI source parameters:
-
Capillary voltage: 3-4 kV
-
Cone voltage: 20-40 V
-
Source temperature: 100-150 °C
-
Desolvation gas flow: 500-800 L/hr
-
Desolvation temperature: 250-400 °C
-
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Instrumentation: An Agilent 8890 GC System (or equivalent) coupled to an Agilent 5977B GC/MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.
-
Injector: Split/splitless injector at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 80°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthetic compound like this compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Catalyst Efficiency in Cross-Coupling Reactions of 5-Bromo-2-isopropoxypyrimidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyrimidine scaffolds is a cornerstone in the development of novel therapeutics. Among the various substituted pyrimidines, 5-Bromo-2-isopropoxypyrimidine serves as a versatile building block for introducing molecular diversity through cross-coupling reactions. The selection of an appropriate catalyst is paramount for achieving high efficiency and yield in these transformations. This guide provides a comparative analysis of different catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this compound, supported by experimental data.
Comparative Analysis of Catalyst Performance
The efficiency of a catalyst in a cross-coupling reaction is influenced by several factors, including the nature of the catalyst, the ligand, the base, the solvent, and the reaction temperature. Below is a summary of quantitative data for different palladium-based catalyst systems in the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of this compound.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | ~90[1] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | 70-95[2] |
| PdCl₂(dppf) | K₂CO₃ | DMF | 80 | 12 | ~92[3] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~95[3] |
Table 2: Buchwald-Hartwig Amination of this compound with Amines
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 2 | ~98[3] |
| Pd(OAc)₂ / XPhos | K₂CO₃ | t-BuOH | 120 | 24 | ~85[3] |
| [Pd(cinnamyl)Cl]₂ / t-BuXPhos | NaOtBu | Toluene | 100 | 2 | High |
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80 | 6-12 | 60-88[2] |
| PdCl₂(PPh₃)₂ / CuI | DIPEA | DMF | 80 | 6-12 | High |
Experimental Protocols
Detailed methodologies are crucial for the successful replication of experimental results. The following are generalized protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with this compound.
Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed 1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.[4]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[4]
-
Add the degassed solvent system via syringe.[4]
-
Heat the reaction mixture to 90 °C with vigorous stirring.[4]
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography.[4]
Buchwald-Hartwig Amination Protocol
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., BINAP, 3 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed Toluene
Procedure:
-
To an oven-dried reaction vessel, add the palladium precatalyst, ligand, and base.[5]
-
Evacuate and backfill the vessel with an inert gas.[5]
-
Add the degassed solvent, followed by this compound and the amine.[5]
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[5]
-
After cooling, quench the reaction with water and extract with an organic solvent.[2]
-
Dry the organic layer, filter, and concentrate. The crude product is then purified by column chromatography.[2]
Sonogashira Coupling Protocol
The following is a general protocol for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Amine base (e.g., Et₃N, 2.0 equiv)
-
Degassed DMF
Procedure:
-
In a reaction flask, add this compound, the palladium catalyst, and the copper(I) co-catalyst.[5]
-
Flush the flask with an inert gas.[5]
-
Add the degassed solvent and the amine base.[5]
-
Add the terminal alkyne via syringe.[5]
-
Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress.[5]
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with aqueous solutions of ammonium chloride and brine.[5]
Visualizing the Catalytic Process
To further elucidate the experimental workflow, the following diagrams generated using Graphviz illustrate the key stages of a typical cross-coupling reaction and the general catalytic cycle.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Simplified catalytic cycle for cross-coupling reactions.
References
Reactivity Showdown: 5-Bromopyrimidines vs. 5-Iodopyrimidines in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic functionalization of the pyrimidine core is a critical aspect of modern medicinal chemistry. Halogenated pyrimidines are indispensable building blocks for this purpose, with their reactivity in palladium-catalyzed cross-coupling reactions being a key determinant in the design of efficient synthetic routes. This guide provides an objective comparison of the reactivity of 5-bromopyrimidines and 5-iodopyrimidines across five major cross-coupling reactions, supported by available experimental data.
The enhanced reactivity of 5-iodopyrimidines over their 5-bromo counterparts is a well-established principle in organic synthesis. This phenomenon is primarily attributed to the difference in the carbon-halogen bond dissociation energy (BDE). The carbon-iodine (C-I) bond is inherently weaker and longer than the carbon-bromine (C-Br) bond. Consequently, the C-I bond is more susceptible to oxidative addition by a low-valent palladium catalyst, a step that is often the rate-determining in many cross-coupling catalytic cycles. This translates to faster reaction rates, milder reaction conditions, and often higher yields for 5-iodopyrimidines.
Quantitative Reactivity Comparison
The following tables summarize quantitative data from various studies, offering a comparative look at the performance of 5-bromo- and 5-iodopyrimidines in key cross-coupling reactions. It is important to note that a direct comparison is challenging as reaction conditions are not always identical.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. As expected, 5-iodopyrimidines generally exhibit higher reactivity, often allowing for lower catalyst loadings and shorter reaction times.
| Halopyrimidine | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromopyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15 | Moderate to Good |
| 5-Iodouracil | 1-Pyrenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 80 | 2 | 85 |
Stille Coupling
In Stille couplings, which involve organostannanes, 5-iodopyrimidines consistently demonstrate superior reactivity, often leading to higher yields in shorter reaction times.
| Halopyrimidine | Coupling Partner | Catalyst (mol%) | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromopyrimidine | Organostannane | Pd(PPh₃)₄ | - | Toluene | 80-120 | - | - |
| 5-Iodopyrimidine derivative | Organostannane | Pd₂(dba)₃ | AsPh₃ | DMF | 60 | - | 55 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne. The higher reactivity of the C-I bond is particularly advantageous in this reaction, often allowing for room temperature reactions.
| Halopyrimidine | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromopyrimidine | Terminal alkyne | Pd(PPh₃)₄ (1-5) | CuI (1-10) | Et₃N | THF/DMF | RT-100 | - | Good |
| 5-Iodopyrimidine nucleotide | Propargylamine | - | - | - | - | - | - | Good (>99% purity) |
Buchwald-Hartwig Amination
For the formation of C-N bonds via Buchwald-Hartwig amination, 5-iodopyrimidines can be advantageous, especially when milder conditions are required to tolerate sensitive functional groups.
| Halopyrimidine | Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromopyrimidine | Amine | XPhos Pd G3 (2) | XPhos | NaOtBu | Toluene | - | - | - |
| Aryl Iodide | Aryl Amine | Ni(acac)₂ (1.5) | - | K₃PO₄ | - | - | 48 | 81 |
Heck Reaction
The Heck reaction couples the halopyrimidine with an alkene. The general reactivity trend holds, with 5-iodopyrimidines typically reacting more readily.
| Halopyrimidine | Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromopyrimidine | Alkene | Pd(OAc)₂ (1-5) | P(o-tol)₃ | Et₃N | DMF/ACN | - | - | - |
| Iodobenzene | Estragole | PdCl₂(cod) (1x10⁻³) | - | K₂CO₃ | DMF | 100 | 3 | 90 |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These are general protocols and may require optimization for specific substrates.
Suzuki-Miyaura Coupling of a 5-Halopyrimidine
Materials:
-
5-Halopyrimidine (1.0 equiv)
-
Boronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 5-halopyrimidine, boronic acid/ester, and base.
-
Add the palladium catalyst.
-
Add the degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.
Stille Coupling of a 5-Halopyrimidine
Materials:
-
5-Halopyrimidine (1.0 equiv)
-
Organostannane (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Anhydrous solvent (e.g., Toluene, DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 5-halopyrimidine and the palladium catalyst.
-
Add the anhydrous solvent, followed by the organostannane.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF.
-
Filter the resulting precipitate and extract the filtrate with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling of a 5-Halopyrimidine
Materials:
-
5-Halopyrimidine (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Copper(I) iodide (CuI, 1-10 mol%)
-
Amine base (e.g., triethylamine, diisopropylamine, 2-3 equiv)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 5-halopyrimidine, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or heat as required, monitoring by TLC or GC.
-
Upon completion, cool to room temperature and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Buchwald-Hartwig Amination of a 5-Halopyrimidine
Materials:
-
5-Halopyrimidine (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)
-
Ligand (e.g., XPhos, if not using a precatalyst)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.5 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the 5-halopyrimidine, amine, base, palladium precatalyst, and ligand to a dry reaction vessel.
-
Add the anhydrous solvent.
-
Seal the vessel and heat to the desired temperature (typically 80-120 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Heck Reaction of a 5-Halopyrimidine
Materials:
-
5-Halopyrimidine (1.0 equiv)
-
Alkene (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., P(o-tol)₃, if required)
-
Base (e.g., Et₃N, K₂CO₃, 1.5-2.5 equiv)
-
Anhydrous solvent (e.g., DMF, ACN, Toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 5-halopyrimidine, palladium catalyst, and phosphine ligand (if applicable).
-
Add the anhydrous solvent, followed by the base and the alkene.
-
Heat the reaction mixture to the desired temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Chemistry
To further elucidate the processes discussed, the following diagrams illustrate the general experimental workflow and the catalytic cycles for each of the five key cross-coupling reactions.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle for the Stille coupling reaction.
Caption: Catalytic cycle for the Sonogashira coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycle for the Heck reaction.
Characterization of 5-Bromo-2-isopropoxypyrimidine: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of 5-Bromo-2-isopropoxypyrimidine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of published experimental data for this specific compound, this guide presents a comparative analysis based on data from structurally related pyrimidine derivatives. The methodologies detailed herein provide a robust framework for researchers to establish and validate analytical protocols for quality control and characterization.
Core Analytical Techniques
The structural elucidation and purity assessment of this compound and its analogues rely on a combination of chromatographic and spectroscopic techniques. The primary methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the molecular structure and connectivity of atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For separation and identification of volatile compounds and impurities.
Data Presentation: A Comparative Analysis
The following tables summarize the expected and observed analytical data for this compound and its structural analogues. This comparative data is essential for the identification and characterization of the target compound.
Table 1: ¹H NMR Spectroscopic Data Comparison
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| This compound (Predicted) | ~8.7 | Singlet | Pyrimidine H-4, H-6 |
| ~5.3 | Septet | -CH(CH₃)₂ | |
| ~1.4 | Doublet | -CH(CH ₃)₂ | |
| 5-Bromo-2-chloropyrimidine | 8.95 | Singlet | Pyrimidine H-4, H-6[1] |
| 5-Bromopyrimidine | 9.15, 8.83 | Singlet, Singlet | Pyrimidine H-2, H-4/H-6[2] |
Table 2: ¹³C NMR Spectroscopic Data Comparison
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound (Predicted) | ~165 | C-2 |
| ~160 | C-4, C-6 | |
| ~108 | C-5 | |
| ~72 | -C H(CH₃)₂ | |
| ~22 | -CH(C H₃)₂ | |
| 5-Bromopyrimidine | 159.2, 158.5, 122.3 | Pyrimidine Carbons[3] |
| 5-Bromo-2-phenoxypyrimidine | 163.5, 161.0, 158.2, 110.9, 153.8, 129.7, 125.9, 121.7 | Aromatic Carbons[4] |
Table 3: Mass Spectrometry Data Comparison
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (Predicted/Observed) |
| This compound | 216/218 (¹⁹Br/⁸¹Br isotopes) | Loss of isopropoxy group, loss of bromine |
| 5-Bromopyrimidine | 158/160 (⁷⁹Br/⁸¹Br isotopes)[5] | 104, 106, 78[5] |
| 5-Bromo-2-phenoxymethoxypyrimidine | 280/282 (⁷⁹Br/⁸¹Br isotopes) | 185, 157, 107, 77 |
Table 4: Chromatographic Data Comparison (Predicted/Exemplary)
| Compound | Technique | Retention Time (min) |
| This compound | HPLC (C18 column) | 5-10 (Predicted) |
| GC-MS (DB-5 column) | 8-15 (Predicted) | |
| 2-Amino-5-bromo-4-methylpyridine | HPLC (C18 column) | ~15[6] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted and optimized for the specific instrumentation and analytical requirements.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified this compound. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64 (adjust for optimal signal-to-noise ratio).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak.
-
-
¹³C NMR Data Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024-4096 (or more, due to the low natural abundance of ¹³C).
-
Reference: TMS at 0.00 ppm or solvent peak.
-
Mass Spectrometry (MS)
-
Electron Ionization (EI) Mass Spectrometry:
-
Sample Introduction: Introduce the sample via a direct insertion probe or as the eluent from a gas chromatograph (GC-MS).
-
Ionization: Use a standard electron energy of 70 eV.
-
Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300). The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chromatographic Conditions (starting point):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Sample Preparation:
-
Standard Solution: Accurately prepare a stock solution of the reference standard in the mobile phase.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
GC Conditions (starting point):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-350.
-
Visualizing Analytical Workflows
The following diagrams, generated using Graphviz, illustrate the logical workflows for the characterization and purity analysis of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
Caption: Logical workflow for HPLC method development for this compound analysis.
References
- 1. 5-Bromo-2-chloropyrimidine(32779-36-5) 1H NMR spectrum [chemicalbook.com]
- 2. 5-Bromopyrimidine(4595-59-9) 1H NMR [m.chemicalbook.com]
- 3. 5-Bromopyrimidine | C4H3BrN2 | CID 78344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Pyrimidine, 5-bromo- [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Assessing the Purity of Synthesized 5-Bromo-2-isopropoxypyrimidine by HPLC
For researchers, scientists, and drug development professionals, the purity of synthesized intermediates is a critical parameter that dictates the success of subsequent reactions, the integrity of biological data, and the safety profile of potential therapeutic agents. 5-Bromo-2-isopropoxypyrimidine, a key building block in medicinal chemistry, is no exception. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity assessment, supported by detailed experimental protocols and comparative data.
Comparison of Analytical Methods for Purity Assessment
While HPLC is the gold standard for purity determination of non-volatile organic compounds, other methods can provide complementary information. The choice of method depends on the specific requirements of the analysis, such as the need for structural confirmation or the quantification of volatile impurities.
| Analytical Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity for non-volatile impurities; accurate quantification. | May not be suitable for volatile impurities; requires method development. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Excellent for identifying and quantifying volatile impurities and residual solvents. | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides detailed structural information and can be used for quantitative analysis (qNMR) without a reference standard for each impurity. | Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret for minor impurities. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Simple, rapid, and cost-effective for qualitative monitoring of reactions and preliminary purity checks. | Not quantitative; lower resolution compared to HPLC. |
Experimental Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the synthesis, purification, and purity assessment of this compound.
Detailed Experimental Protocol: HPLC Purity of this compound
This section provides a detailed protocol for a reversed-phase HPLC method suitable for assessing the purity of synthesized this compound.
1. Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 15.0 95 20.0 95 20.1 30 | 25.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh about 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
4. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates should be not less than 2000.
5. Analysis:
-
Inject the sample solution and record the chromatogram.
-
Calculate the percentage purity by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
Comparative Data Presentation
The following tables present hypothetical data from the HPLC analysis of synthesized this compound compared to a commercial standard and a spiked impurity.
Table 1: Chromatographic Performance
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| 5-Bromo-2-hydroxypyrimidine (Impurity A) | 4.2 | 1.1 | 3500 |
| 2,5-Dibromopyrimidine (Impurity B) | 8.9 | 1.0 | 5200 |
| This compound | 7.5 | 1.2 | 4800 |
| Commercial Standard | 7.5 | 1.2 | 4900 |
Table 2: Purity Assessment of Synthesized Batch
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 4.2 | 0.85 | Impurity A (5-Bromo-2-hydroxypyrimidine) |
| 2 | 7.5 | 98.5 | This compound |
| 3 | 8.9 | 0.45 | Impurity B (2,5-Dibromopyrimidine) |
| 4 | 10.1 | 0.20 | Unknown Impurity |
| Total | 100.0 | ||
| Calculated Purity | 98.5% |
Logical Relationship of Analytical Techniques
The diagram below illustrates how different analytical techniques can be used in a complementary manner for a comprehensive purity assessment.
Conclusion
The purity assessment of synthesized this compound is crucial for its intended use in research and development. Reversed-phase HPLC is a robust and reliable method for quantifying non-volatile impurities. The provided experimental protocol offers a starting point for method development and validation. For a comprehensive analysis, especially in a regulatory environment, HPLC should be complemented with other techniques like GC-MS for volatile impurities and NMR for structural confirmation. By employing these methods, researchers can ensure the quality and consistency of their synthesized intermediates, leading to more reliable and reproducible scientific outcomes.
A Comparative Guide to Site-Selectivity in Cross-Coupling Reactions of Dihalopyrimidines
For researchers, scientists, and drug development professionals, the selective functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry. Dihalopyrimidines offer a versatile platform for introducing molecular diversity, yet controlling the site of substitution in cross-coupling reactions presents a significant challenge. This guide provides an objective comparison of the site-selectivity of various palladium-catalyzed cross-coupling reactions on dihalopyrimidines, supported by experimental data and detailed protocols, to aid in the rational design of synthetic routes.
Conventional Site-Selectivity: The Predominance of C4-Functionalization
In many common cross-coupling reactions of 2,4-dihalopyrimidines, the reaction preferentially occurs at the C4 position.[1] This selectivity is generally attributed to the higher electrophilicity of the C4 position. This trend holds true for several widely used transformations, including the Suzuki-Miyaura, Buchwald-Hartwig, and standard C-S coupling reactions. However, the choice of catalyst, ligands, and reaction conditions can significantly influence the regiochemical outcome, and in some cases, even invert the conventional selectivity.[1] This guide will delve into these nuances, providing a comparative analysis of different reaction types.
Comparative Performance Data
The following tables summarize the performance of various cross-coupling reactions on different dihalopyrimidine substrates, highlighting the catalyst system, reaction conditions, and the resulting site-selectivity.
Table 1: Suzuki-Miyaura Coupling of Dihalopyrimidines
| Dihalopyrimidine | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | C4:C2 Ratio | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane | 100 | 24 | >95:5 | [2] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 (MW) | 0.25 | >98:2 | [2][3] |
| 2,4-Dichloropyridine | Phenylboronic acid | (η³-1-tBu-indenyl)Pd(SIPr)(Cl) (3) | - | KF | THF | RT | 18 | 10:1 (C4:C2) | [4] |
| 2,4-Dichloropyridine | Phenylboronic acid | Pd(PEPPSI)(IPr) (3) | - | K₃PO₄ | Dioxane | 100 | 18 | 10.4:1 (C4:C2) | [4] |
| 2,4-Dichloropyrimidine | p-Methoxyphenyl-B(OH)₂ | Pd/IPr | - | - | - | - | - | Major diarylation | [5] |
Table 2: Buchwald-Hartwig Amination of Dihalopyrimidines
| Dihalopyrimidine | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Selectivity | Reference |
| 6-Aryl-2,4-dichloropyrimidine | Aliphatic secondary amines | Pd(OAc)₂ (5) | Xantphos (7.5) | LiHMDS | Toluene | RT | 1-3 | Highly C4 selective | [6] |
| 6-Aryl-2,4-dichloropyrimidine | Aromatic amines | - | - | LiHMDS | Toluene | 80 | 1-3 | Highly C4 selective (SNAr) | [6] |
| 5-TMS-2,4-dichloropyrimidine | Aryl/Heteroarylamines | Pd₂(dba)₃ (2.5) | tBuXPhos (6) | NaOtBu | Toluene | 100 | 12-24 | Highly C2 selective | [7] |
| 2,4-Dichloropyridine | Anilines | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 12 | Highly C2 selective | [8] |
Table 3: C-S Coupling of Dihalopyrimidines
| Dihalopyrimidine | Thiol | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | C2:C4 Ratio | Reference |
| 2,4-Dichloropyrimidine | Primary alkane thiols | (η³-tBu-indenyl)PdCl(IPent) (2) | IPent | - | - | 0 | - | >99:1 | [9][10] |
| 2,4-Dichloropyrimidine | Primary alkane thiols | (η³-tBu-indenyl)PdCl(IPr) (2) | IPr | - | - | 0 | - | 25:1 | [9] |
| 2,4-Dichloropyrimidine | Primary alkane thiols | Pd-PEPPSI-IPent (2) | IPent | - | - | 0 | - | 1:22 | [9] |
| 2,4-Dichloropyrimidine | Thiophenol | - | - | K₂CO₃ | DMF | RT | - | 1:6 (SNAr) | [9] |
Experimental Protocols
Protocol 1: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine (Microwave-Assisted)[2]
Materials:
-
2,4-Dichloropyrimidine (1.0 mmol)
-
Arylboronic acid (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (0.5 mol%)
-
Potassium carbonate (3.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (2 mL)
Procedure:
-
In a microwave reactor vial, combine 2,4-dichloropyrimidine, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Add the 1,4-dioxane and water mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at 100 °C for 15 minutes.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-2-chloropyrimidine.
Protocol 2: C4-Selective Buchwald-Hartwig Amination of an Aryl Bromide (General Protocol)
Materials:
-
Aryl bromide (1.0 equiv)
-
Amine (1.5 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
BINAP (0.03 equiv)
-
Toluene
Procedure:
-
In a reaction vessel, combine the bromo-aromatic ring, amine, Cs₂CO₃, Pd(OAc)₂, and BINAP in toluene.
-
Degas the mixture and stir at 100-110 °C for 8-12 hours under a nitrogen atmosphere.
-
Filter the resulting mixture through celite and concentrate the filtrate.
-
Purify the resulting residue by silica gel column chromatography to yield the desired product.
Protocol 3: C2-Selective C-S Coupling of 2,4-Dichloropyrimidine[9]
Materials:
-
2,4-Dichloropyrimidine
-
Thiol (e.g., primary alkane thiol)
-
(η³-tBu-indenyl)PdCl(IPent) precatalyst
-
Appropriate solvent and base (as optimized for the specific thiol)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve 2,4-dichloropyrimidine in the chosen solvent.
-
Add the (η³-tBu-indenyl)PdCl(IPent) precatalyst.
-
Add the thiol and the base.
-
Stir the reaction at the optimized temperature (e.g., 0 °C for primary alkane thiols) for the required time.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by flash column chromatography.
Mechanistic Insights and Influencing Factors
The site-selectivity in cross-coupling reactions of dihalopyrimidines is a delicate interplay of electronic and steric factors, largely governed by the catalyst system.
Caption: Factors influencing site-selectivity in dihalopyrimidine cross-coupling.
The choice of the palladium precatalyst and the associated ligands is paramount in dictating the regiochemical outcome. Standard phosphine-based palladium catalysts or ligand-free conditions generally favor reaction at the more electrophilic C4 position. In contrast, the use of sterically bulky N-heterocyclic carbene (NHC) ligands, such as IPent, can invert this selectivity, favoring the C2 position, as has been demonstrated in C-S coupling reactions.[9]
Caption: General experimental workflows for selective cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective 2-Amination of Polychloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Bromo-2-isopropoxypyrimidine: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 5-Bromo-2-isopropoxypyrimidine, a halogenated pyrimidine derivative. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This document is intended to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) protocols. Always consult with your EHS department for local, state, and federal regulations.
Hazard Identification and Safety Data
Potential Hazards:
Quantitative Data Summary
The following table summarizes key data for this compound and related compounds. This information is critical for a comprehensive understanding of the substance's properties.
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C₇H₉BrN₂O | |
| Molecular Weight | 217.06 g/mol | |
| Melting Point | 90 - 93 °C | [1] |
| Related Compound: 5-Bromopyrimidine | ||
| GHS Hazard Statements | H315, H319, H335 | [4] |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the following PPE is mandatory:[2]
-
Eye Protection: Wear chemical safety goggles or a face shield.[2]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[2][4]
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.[2]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[2] If dusts are generated, a NIOSH-approved respirator may be necessary.[2][4]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled in compliance with all applicable local, state, and federal regulations. Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited.[2][5]
-
Waste Identification and Segregation:
-
Waste Collection and Container Requirements:
-
Dedicated Waste Container: Collect all this compound waste in a designated, compatible, and sealable container.[2] The container should be made of a material resistant to halogenated organic compounds, such as polyethylene.[4]
-
Solid Waste: Contaminated lab supplies (e.g., gloves, weighing paper, pipette tips) should be collected in a separate, clearly labeled solid hazardous waste container.[2][4] Avoid creating dust.[2]
-
Liquid Waste: If this compound is in a solution, it should be collected in a dedicated halogenated organic solvent waste container.[2] Do not mix with non-halogenated solvents.[2]
-
Container Integrity: Ensure the waste container is in good condition, free from leaks or damage, and has a secure, leak-proof closure.[4] Keep waste containers tightly closed except when adding waste.[2]
-
-
Labeling:
-
Storage:
-
Arrange for Professional Disposal:
-
The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[4]
-
The recommended method of disposal for halogenated organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Experimental Protocol: Spill Management
In the event of a spill, immediate and proper cleanup is crucial to minimize exposure and environmental contamination.
-
Ensure Ventilation: Work within a chemical fume hood if possible, or ensure the area is well-ventilated.[2]
-
Containment:
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.[2]
-
Disposal: Dispose of all contaminated materials as hazardous waste according to the procedures outlined above.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 5-Bromo-2-isopropoxypyrimidine
This guide provides immediate and essential safety and logistical information for handling 5-Bromo-2-isopropoxypyrimidine in a laboratory setting. The following procedures are based on best practices for handling similar halogenated pyrimidine compounds and are intended for researchers, scientists, and drug development professionals.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The information presented here is extrapolated from the SDS of structurally similar compounds, including 5-Bromopyrimidine, 5-Bromo-2-fluoropyrimidine, and 5-Bromo-2-chloropyrimidine. Always consult the supplier-specific SDS upon receipt of the chemical and adhere to your institution's safety protocols.
Personal Protective Equipment (PPE)
Proper PPE is mandatory to minimize exposure and ensure personal safety when handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Safety Goggles and/or Face Shield | Must be worn at all times in the laboratory. Use chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield is recommended when there is a splash hazard.[1] |
| Skin | Chemical-Resistant Gloves | Nitrile rubber gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. Change gloves frequently and immediately if contaminated. |
| Body | Laboratory Coat | A flame-retardant lab coat should be worn and properly fastened to protect from skin contact. |
| Respiratory | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Operational Plan
Follow these step-by-step procedures for the safe handling of this compound during laboratory operations.
| Step | Procedure | Key Considerations |
| 1. Preparation | - Ensure a chemical fume hood is operational and the work area is clean and uncluttered. - Verify that an eyewash station and safety shower are accessible. - Assemble all necessary equipment and reagents. | Proper ventilation is crucial to minimize inhalation risks.[1][2] |
| 2. Weighing | - Weigh the solid compound in the chemical fume hood. - Use a disposable weighing boat or paper. | Avoid generating dust. If dust is unavoidable, respiratory protection is essential. |
| 3. Dissolving | - Add the solvent to the solid in a closed or covered vessel within the fume hood. - Gently swirl or stir to dissolve. | Handle solvents with appropriate caution, considering their individual hazards. |
| 4. Reaction | - Conduct the reaction in a well-maintained and appropriate apparatus within the fume hood. - Monitor the reaction for any unexpected changes. | Ensure reaction vessels are properly secured. |
| 5. Post-Reaction | - Quench the reaction safely according to the specific protocol. - Allow the reaction mixture to cool to room temperature before handling. | Be aware of any exothermic reactions that may occur during quenching. |
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to ensure environmental safety and regulatory compliance.
| Waste Type | Disposal Procedure | Regulatory Notes |
| Solid Waste | - Collect unused this compound and contaminated disposable items (e.g., gloves, weighing paper) in a designated, labeled hazardous waste container. | Label the container as "Hazardous Waste" and list the chemical name.[3] |
| Liquid Waste | - Collect solutions containing this compound in a designated, labeled hazardous waste container for halogenated organic solvents. | Do not mix with non-halogenated waste.[3] Ensure the container is properly sealed. |
| Empty Containers | - Rinse empty containers with a suitable solvent three times. - Collect the rinsate as hazardous liquid waste. - Deface the label on the empty container before disposal in accordance with institutional guidelines. | Follow your institution's specific procedures for the disposal of chemically contaminated containers. |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
